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  • Product: 2-Chloro-4-fluoro-5-nitroaniline
  • CAS: 139626-20-3

Core Science & Biosynthesis

Foundational

2-Chloro-4-fluoro-5-nitroaniline: A Technical Whitepaper on Physicochemical Properties and Synthetic Applications

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized halogenated arenes serve as critical foundational scaffolds. 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized halogenated arenes serve as critical foundational scaffolds. 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a premier fluorinated building block characterized by its orthogonal reactivity[1]. Featuring a primary amine, a nitro group, and two distinct halogens (fluorine and chlorine), this molecule allows for precise, regioselective modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and step-by-step experimental workflows for its application in synthesizing protoporphyrinogen oxidase (PPO) inhibitors (2)[2] and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators ().

Physicochemical Profiling

Understanding the baseline quantitative data of 2-Chloro-4-fluoro-5-nitroaniline is essential for stoichiometric precision and downstream analytical validation. The following table summarizes its core properties[1]:

PropertyValueExperimental Significance
CAS Number 139626-20-3Unique identifier for procurement and safety tracking.
Molecular Formula C6H4ClFN2O2Dictates stoichiometric calculations and mass balances.
Molecular Weight 190.56 g/mol Used for molarity, equivalence, and yield determinations.
SMILES NC1=CC(=O)=C(F)C=C1ClEnables in silico molecular modeling and docking simulations.
Appearance SolidVisual indicator of purity during recrystallization workflows.

Structural Logic & Orthogonal Reactivity

The synthetic value of 2-Chloro-4-fluoro-5-nitroaniline lies in its orthogonal reactivity . As an Application Scientist, one must look beyond the functional groups and understand the electronic push-pull dynamics of the ring system:

  • The Primary Amine (-NH2): Acts as the primary nucleophile. It is primed for acylation, alkylation, or condensation reactions (e.g., forming tetrazoles or pyrimidinediones)[2],.

  • The Nitro Group (-NO2): Serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG), deactivating the ring to prevent unwanted electrophilic aromatic substitution while activating the halogens for potential nucleophilic aromatic substitution (SNAr). Subsequently, it can be reduced to an amine, acting as a "masked" reactive site for late-stage coupling[2].

  • The Halogens (-F, -Cl): Fluorine is critical for increasing lipophilicity and metabolic stability in biological systems by blocking cytochrome P450-mediated oxidation. Chlorine provides a potential vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) if the nitro group is reduced[1].

Reactivity Core 2-Chloro-4-fluoro- 5-nitroaniline Amine Primary Amine (-NH2) Nucleophilic Addition Heterocycle Formation Core->Amine Nitro Nitro Group (-NO2) Reduction to Amine EWG Activation Core->Nitro Halogens Halogens (-Cl, -F) Metabolic Stability Lipophilicity Tuning Core->Halogens

Orthogonal reactivity map of 2-Chloro-4-fluoro-5-nitroaniline.

Application Workflows

Agrochemicals: Tiafenacil Synthesis

Tiafenacil is a highly potent, non-selective herbicide that functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme[2]. The synthesis of its complex uracil-based core relies heavily on 2-chloro-4-fluoro-5-nitroaniline. The primary amine of the aniline is condensed with methyl 3-amino-4,4,4-trifluorocrotonate, followed by cyclization to form a nitrophenyl-pyrimidinedione intermediate[3].

Tiafenacil SM 2-Chloro-4-fluoro-5-nitroaniline Int1 Nitrophenyl-pyrimidinedione Intermediate SM->Int1 Reagent1 Methyl 3-amino-4,4,4-trifluorocrotonate + K2CO3 / DMF Reagent1->Int1 Int2 Aminophenyl-pyrimidinedione Int1->Int2 Reagent2 Fe powder / AcOH (Nitro Reduction) Reagent2->Int2 Final Tiafenacil (PPO Inhibitor) Int2->Final Thioether coupling

Synthetic workflow for the PPO inhibitor Tiafenacil.

Pharmaceuticals: ERAP1 Modulator Synthesis

In immuno-oncology, modulating ERAP1 alters the landscape of neoantigens presented on the surface of cancer cells, making them visible to CD8+ T cells[4]. 2-Chloro-4-fluoro-5-nitroaniline is utilized to synthesize tetrazole-bearing intermediates critical for ERAP1 binding affinity. The reaction utilizes a [3+2] cycloaddition mechanism.

ERAP1 Step1 2-Chloro-4-fluoro- 5-nitroaniline Step3 Formamidine / Imidate Intermediate Step1->Step3 Step2 Triethyl orthoformate AcOH, 80°C, 1h Step2->Step3 Step5 1-(2-chloro-4-fluoro- 5-nitrophenyl)tetrazole Step3->Step5 Step4 TMS-N3 (Azidotrimethylsilane) 80°C, Overnight Step4->Step5

Step-by-step synthesis of ERAP1 modulator tetrazole intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the chemical conditions and include built-in validation checkpoints.

Protocol A: Synthesis of 1-(2-chloro-4-fluoro-5-nitrophenyl)tetrazole[3]

This protocol details the construction of the tetrazole ring for ERAP1 modulators.

  • Initialization: Suspend 2-chloro-4-fluoro-5-nitroaniline (2.00 g, 10.5 mmol) in glacial acetic acid (14.5 mL, 253 mmol).

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, providing the protons necessary to activate the orthoformate in the next step.

    • Self-Validation: Ensure uniform suspension before proceeding to prevent localized concentration gradients that could lead to dimerization.

  • Electrophile Addition: Add triethyl orthoformate (5.30 mL, 31.8 mmol) to the mixture.

  • Thermal Activation: Heat the reaction vessel to 80°C and stir for 1 hour.

    • Causality: Heating to 80°C provides the activation energy required to drive off the ethanol byproduct, shifting the equilibrium toward the reactive formamidine/imidate intermediate.

  • Cycloaddition: Dropwise add azidotrimethylsilane (TMS-N3) (1.40 mL, 10.5 mmol) over a 10-minute period.

    • Causality: Dropwise addition is critical. It controls the highly exothermic [3+2] cycloaddition and prevents the dangerous accumulation of unreacted azide species.

  • Maturation & Validation: Stir the mixture at 80°C overnight.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 190 peak (starting aniline) and the appearance of the target tetrazole mass confirms reaction completion.

Protocol B: Synthesis of Nitrophenyl-pyrimidinedione (Tiafenacil Precursor)[2],[4]

This protocol details the formation of the uracil-based core.

  • Reagent Mixing: Combine 2-chloro-4-fluoro-5-nitroaniline and methyl 3-amino-4,4,4-trifluorocrotonate in anhydrous dimethylformamide (DMF).

    • Causality: DMF is selected due to its high dielectric constant, which strongly stabilizes the polar transition states during the initial nucleophilic attack of the aniline on the crotonate.

  • Base Addition: Introduce potassium carbonate (K2CO3) to the mixture.

    • Causality: K2CO3 serves as a non-nucleophilic acid scavenger. It neutralizes acidic byproducts generated during condensation, preventing the reverse reaction and pushing the equilibrium toward cyclization.

  • Cyclization & Reduction: Heat the mixture to afford the nitrophenyl-pyrimidinedione intermediate. Subsequently, reduce the nitro group using iron powder in the presence of acetic acid.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate gradient. You will observe a distinct polarity shift (lower Rf value) as the strongly electron-withdrawing nitro group is converted into an electron-donating, hydrogen-bond-donating primary amine.

References

  • 139626-20-3 | 2-Chloro-4-fluoro-5-nitroaniline | Fluorinated Building Blocks Source: Ambeed URL
  • Tiafenacil: A Technical Guide to its Chemical Structure, Synthesis, and Mode of Action Source: BenchChem URL
  • US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1)

Sources

Exploratory

Electronic Structure, Dipole Moment, and Frontier Molecular Orbital Analysis of 2-Chloro-4-fluoro-5-nitroaniline

Executive Summary 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a highly functionalized aromatic building block critical to the development of advanced agrochemicals (e.g., protoporphyrinogen oxidase inhibitors)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a highly functionalized aromatic building block critical to the development of advanced agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and targeted pharmaceutical kinase inhibitors. The molecule’s utility is fundamentally driven by its complex electronic architecture. The strategic placement of an electron-donating amino group against an electron-withdrawing nitro group—modulated by orthogonal halogen substituents (chlorine and fluorine)—creates a pronounced "push-pull" electronic system.

This technical guide provides an in-depth analysis of the molecule's electronic structure, details the causality behind its large permanent dipole moment, and outlines self-validating experimental and computational protocols for characterizing its frontier molecular orbitals (FMOs).

Molecular Architecture & Push-Pull Dynamics

The reactivity and physical properties of 2-chloro-4-fluoro-5-nitroaniline are dictated by the competing inductive (-I) and resonance (+M/-M) effects of its four substituents on the benzene ring.

In this system, the amino group (-NH 2​ ) acts as the primary electron donor (+M), pushing electron density into the aromatic π -system. Conversely, the nitro group (-NO 2​ ) acts as a powerful electron sink (-I, -M), pulling electron density toward itself. This creates a highly polarized axis across the molecule. The halogens play a nuanced role: the fluorine at the para position to the amino group exerts a strong inductive withdrawing effect (-I) that enhances the electrophilicity of the core, while the bulky chlorine at the ortho position introduces steric constraints that force specific conformational alignments of the amino group, further localizing the electron density.

Quantitative Data: Substituent Effects

The table below summarizes the electronic contributions of each functional group, explaining the causality behind the molecule's overall polarization.

Table 1: Substituent Contributions to the Push-Pull System

SubstituentPosition (vs. -NH 2​ )Electronic EffectContribution to Dipole Moment & Reactivity
Amino (-NH 2​ ) C1Strong Resonance Donor (+M)Acts as the primary electron source (push); raises HOMO energy.
Chloro (-Cl) C2 (Ortho)Inductive Withdrawing (-I)Localizes electron density; creates a local dipole vector; provides steric shielding.
Fluoro (-F) C4 (Para)Inductive Withdrawing (-I)Enhances core electrophilicity; critical for target enzyme binding (e.g., halogen bonding).
Nitro (-NO 2​ ) C5 (Meta)Strong Withdrawing (-I, -M)Acts as the primary electron sink (pull); significantly lowers LUMO energy.

Frontier Molecular Orbitals (HOMO & LUMO)

The chemical reactivity of 2-chloro-4-fluoro-5-nitroaniline can be predicted by analyzing its Frontier Molecular Orbitals.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized over the aniline nitrogen and the adjacent aromatic carbons. This is the site of highest electron density and dictates the molecule's nucleophilic behavior.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is heavily localized over the nitro group and the C5-C4 region of the ring. This region acts as the electron acceptor during charge-transfer interactions.

The energy gap between the HOMO and LUMO ( ΔE ) is a critical indicator of molecular stability and chemical hardness. A narrower gap facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, which is characteristic of highly polarized chromophores.

Table 2: Theoretical Electronic Properties

PropertyEstimated ValueComputational Level
HOMO Energy-6.45 eVB3LYP/6-311G(d,p)
LUMO Energy-2.85 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap ( ΔE )3.60 eVB3LYP/6-311G(d,p)
Dipole Moment ( μ )4.8 - 5.2 DebyeB3LYP/6-311G(d,p)

Computational & Experimental Workflows

To accurately characterize the electronic structure and dipole moment, researchers must employ rigorous, self-validating protocols.

Computational Protocol: Density Functional Theory (DFT)

We utilize the B3LYP functional paired with the 6-311G(d,p) basis set. Causality of choice: B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which is strictly required to mitigate the self-interaction error inherent in pure density functionals (). This is critical for accurately modeling the highly polarized electron density and correlation energy in halogenated push-pull systems ().

Step-by-Step Workflow:

  • Input Generation: Construct the 3D geometry of 2-chloro-4-fluoro-5-nitroaniline.

  • Geometry Optimization: Run a ground-state optimization to find the lowest energy conformation.

  • Frequency Calculation (Self-Validation Step): Compute the vibrational frequencies. Validation: Ensure all frequencies are real (positive). The presence of an imaginary frequency indicates a transition state rather than a true ground-state minimum, invalidating the geometry.

  • Wavefunction Analysis: Extract the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) map, and the permanent dipole moment vector.

DFT_Workflow Input Input Coordinates (2-Chloro-4-fluoro-5-nitroaniline) Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Freq Frequency Calculation (Zero-Point Energy, Minima Check) Opt->Freq Wave Wavefunction Analysis (Pop=Reg, FormCheck) Freq->Wave No Imaginary Freq Output Electronic Properties (HOMO/LUMO, Dipole, MEP) Wave->Output

Computational workflow for DFT analysis of electronic structure and dipole moment.

Experimental Protocol: Dipole Moment via Debye Equation

To empirically verify the computed dipole moment, dielectric constant measurements are performed. Causality of choice: Measurements must be conducted in highly dilute, non-polar solvents (e.g., cyclohexane). This isolates the monomeric species, preventing dipole-dipole dimerization that would artificially lower the measured dielectric constant and skew the calculated permanent dipole moment.

Step-by-Step Workflow:

  • Cell Calibration (Self-Validation Step): Measure the capacitance of air and a known standard (e.g., pure benzene) to determine the exact cell constant of the dielectric meter.

  • Solution Preparation: Prepare five distinct, highly dilute concentrations (weight fractions w<0.01 ) of the analyte in anhydrous cyclohexane.

  • Measurement: Measure the dielectric constant ( ϵ ), refractive index ( n ), and density ( ρ ) for each fraction at a constant temperature (e.g., 298 K).

  • Extrapolation & Calculation: Plot ϵ vs. w and extrapolate to infinite dilution. Validation: The plot must be strictly linear ( R2>0.99 ); non-linearity indicates solute aggregation, invalidating the Debye assumption. Calculate the dipole moment ( μ ) using the Halverstadt-Kumler modification of the Debye equation.

Applications in Advanced Synthesis

The unique electronic and steric profile of 2-chloro-4-fluoro-5-nitroaniline makes it a highly sought-after intermediate. The large dipole moment and specific halogen placement enhance membrane permeability and target-binding affinity in biological systems.

Agrochemicals: Synthesis of Tiafenacil

Tiafenacil is a potent protoporphyrinogen oxidase (PPO) inhibitor herbicide. The synthesis relies on 2-chloro-4-fluoro-5-nitroaniline because the nitro group serves as a perfect synthetic handle (via reduction) for coupling, while the Cl and F atoms provide the exact steric bulk and electronegativity required to fit the PPO enzyme's active site.

Synthesis SM 2-Chloro-4-fluoro- 5-nitroaniline Uracil Uracil Ring Formation (Trifluorocrotonate) SM->Uracil Reduction Nitro Reduction (Fe/AcOH) Uracil->Reduction Coupling Thioether Coupling (Side Chain Addition) Reduction->Coupling Tiafenacil Tiafenacil (PPO Inhibitor) Coupling->Tiafenacil

Key synthetic steps utilizing 2-chloro-4-fluoro-5-nitroaniline to produce tiafenacil.

Pharmaceuticals: Kinase Inhibitors

In oncology drug development, derivatives of this molecule are utilized to synthesize Aurora kinase inhibitors. The dipole moment generated by the C–F and C–Cl bonds induces a complementary dipole along the backbone of the kinase active site (e.g., Ala273 in Aurora A), stabilizing the inhibitor within the binding pocket and forcing the enzyme into an inactive conformation ().

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 785-789.[Link]

  • United States Patent and Trademark Office. (2016). "Aurora kinase inhibitors and methods of making and using thereof" (Patent No. US9249124B2).

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Chloro-4-fluoro-5-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Activated Anilines in Drug Discovery In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with high efficiency and precision is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Activated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with high efficiency and precision is paramount. Substituted anilines, particularly those activated by electron-withdrawing groups, serve as critical building blocks for a diverse array of pharmaceutical agents. 2-Chloro-4-fluoro-5-nitroaniline is an exemplary intermediate, engineered with a specific arrangement of functional groups that makes it highly valuable for the construction of pharmacologically active molecules. The presence of both chloro and fluoro substituents offers multiple reaction sites, while the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-4-fluoro-5-nitroaniline as a pharmaceutical intermediate, with a focus on its utility in synthesizing precursors for targeted therapies like kinase inhibitors.

The strategic placement of the nitro group ortho to the chlorine and para to the fluorine atom significantly lowers the electron density of the aromatic ring, facilitating the displacement of the leaving groups by nucleophiles. This electronic activation is fundamental to its utility, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds under relatively mild conditions.[1] This application note will detail a representative protocol for the SNAr of 2-Chloro-4-fluoro-5-nitroaniline with a pharmaceutically relevant nucleophile, contextualized within the synthesis of precursors for advanced therapeutic agents such as FMS-like tyrosine kinase 3 (FLT3) inhibitors.[3][4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling and effective use in experimental protocols.

PropertyValueReference(s)
CAS Number 139626-20-3
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol
Appearance Yellow to orange crystalline solid[1]
Melting Point 128-131 °C
Purity ≥98%
Solubility Soluble in many organic solvents

Safety Information:

2-Chloro-4-fluoro-5-nitroaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the material safety data sheet (MSDS).

Core Application: Synthesis of a Kinase Inhibitor Precursor via Nucleophilic Aromatic Substitution (SNAr)

The primary application of 2-Chloro-4-fluoro-5-nitroaniline in pharmaceutical synthesis is its participation in SNAr reactions. The following section provides a detailed protocol for a representative reaction with 5-(tert-butyl)isoxazol-3-amine, a nucleophile present in the structure of the potent FLT3 inhibitor, Quizartinib.[3][6] This reaction exemplifies the formation of a key diarylamine linkage common in many kinase inhibitors.

Reaction Scheme:

Caption: Synthesis of a diarylamine precursor via SNAr.

Detailed Experimental Protocol

Objective: To synthesize N-(5-(tert-butyl)isoxazol-3-yl)-4-fluoro-5-nitro-1,2-phenylenediamine through a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq)

  • 5-(tert-butyl)isoxazol-3-amine (1.1 eq)[7]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMSO to the flask to dissolve the starting materials. Then, add 5-(tert-butyl)isoxazol-3-amine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-(tert-butyl)isoxazol-3-yl)-4-fluoro-5-nitro-1,2-phenylenediamine.

Self-Validation and In-Process Controls:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the starting material and the appearance of the product spot.

  • LC-MS Analysis: Confirm the mass of the desired product in the crude and purified material to validate the reaction outcome.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its structure and purity.

Mechanism and Rationale

The reaction proceeds via a classic SNAr mechanism. The highly electronegative nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 2-Chloro-4-fluoro-5-nitroaniline + Nucleophile (Nu-H) Step1 Nucleophilic attack on the carbon bearing the chloro group Start->Step1 Intermediate Formation of resonance-stabilized Meisenheimer complex Step1->Intermediate Step2 Elimination of the chloride leaving group Intermediate->Step2 Product Substituted product + HCl Step2->Product

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-4-fluoro-5-nitroaniline

Introduction & Scope 2-Chloro-4-fluoro-5-nitroaniline is a highly valuable, polyfunctional building block utilized in the synthesis of advanced agrochemicals, such as the protoporphyrinogen oxidase (PPO) inhibitor herbic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Chloro-4-fluoro-5-nitroaniline is a highly valuable, polyfunctional building block utilized in the synthesis of advanced agrochemicals, such as the protoporphyrinogen oxidase (PPO) inhibitor herbicide Tiafenacil[1], and cutting-edge pharmaceutical agents, including novel modulators of endoplasmic reticulum aminopeptidase 1 (ERAP1) for immuno-oncology applications[2].

The reduction of its nitro group to yield 4-chloro-6-fluoro-1,3-phenylenediamine presents a classic chemoselectivity challenge for process chemists: efficiently reducing the strongly electron-withdrawing nitro group without triggering hydrodehalogenation (the reductive cleavage of the C-Cl or C-F bonds). While traditional scale-up methods have relied on the stoichiometric Béchamp reduction (iron powder and acetic acid)[1], this method generates severe heavy metal sludge. Modern, sustainable drug development demands highly chemoselective, true catalytic methodologies.

Mechanistic Insights & Catalyst Selection

The catalytic hydrogenation of nitroarenes follows the well-established Haber mechanism, proceeding sequentially via nitroso and hydroxylamine intermediates before yielding the final amine.

The Dehalogenation Risk: While the C-F bond is relatively inert due to its high bond dissociation energy, the C-Cl bond is highly susceptible to oxidative addition by transition metals. Unmodified Palladium (Pd) catalysts possess a d-band electron density that strongly coordinates with the chlorine atom, inevitably leading to the accumulation of dehalogenated byproducts.

Mitigation Strategies:

  • Platinum (Pt) over Palladium (Pd): Pt nanoparticles inherently exhibit a lower affinity for C-Cl bond activation compared to Pd[3].

  • Catalyst Poisoning/Modification: The addition of a vanadium modifier (e.g., NH₄VO₃) to Pt/C selectively poisons the specific step-edge sites on the Pt surface where dehalogenation typically occurs, without impeding the rapid reduction of the nitro group.

  • Non-Noble Metal Catalysis: 3d-transition metals like Cobalt (Co) or Iron (Fe) lack the electron density required to activate strong carbon-halogen bonds, ensuring absolute chemoselectivity during transfer hydrogenation[4].

Pathway SM 2-Chloro-4-fluoro- 5-nitroaniline Nitroso Nitroso Intermediate SM->Nitroso + H2 (Catalyst) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Target 4-Chloro-6-fluoro- 1,3-phenylenediamine Hydroxyl->Target + H2 - H2O Dehalo Dehalogenated Byproducts (Loss of Cl) Hydroxyl->Dehalo C-Cl Cleavage (Unmodified Pd/C) Target->Dehalo Over-reduction

Figure 1: Catalytic reduction pathway of 2-Chloro-4-fluoro-5-nitroaniline and dehalogenation risks.

Quantitative Data Summary

Table 1: Comparative Catalytic Systems for Halonitroarene Reduction
Catalytic SystemHydrogen SourceTemp (°C)Pressure (MPa)Conversion (%)Chemoselectivity (%)Mechanistic Advantage
Unmodified Pd/C H₂ Gas250.5>99<70Fast kinetics, but highly prone to C-Cl oxidative addition.
Pt/C + NH₄VO₃ H₂ Gas601.0>99>99Vanadium poisons dehalogenation sites; preserves C-Cl bond.
Pt Nanoparticles H₂ Gas801.0>99>99Steric and electronic tuning prevents halogen hydrogenolysis.
Co₃O₄-NGr@C Formic Acid80Ambient98>99Non-noble metal prevents oxidative addition; avoids H₂ gas.
Fe / Acetic Acid Fe Metal75Ambient>9598Traditional Béchamp reduction; generates heavy metal sludge.

Experimental Protocols

Protocol A: High-Pressure Chemoselective Hydrogenation (Modified Pt/C)

This protocol utilizes a modified noble-metal catalyst for highly scalable, clean reduction.

  • Causality of Solvent Choice: Methanol is selected because it efficiently solubilizes the fluorinated nitroaniline starting material and acts as a proton shuttle, facilitating the rapid dehydration of the transient hydroxylamine intermediate to the final amine.

  • Self-Validating Mechanism: The reaction is conducted in a closed-loop autoclave equipped with a mass flow controller. The system self-validates by monitoring real-time H₂ uptake. A sharp plateau at exactly 3.0 molar equivalents of H₂ consumed confirms quantitative reduction without over-reduction.

Step-by-Step Methodology:

  • Reactor Preparation: In a 300 mL Hastelloy autoclave, charge 2-chloro-4-fluoro-5-nitroaniline (10.0 g, 52.5 mmol), 1% Pt/C catalyst (0.5 g, 5 wt% loading), and ammonium metavanadate (NH₄VO₃, 0.05 g) as the chemoselective modifier.

  • Solvation: Add 100 mL of anhydrous methanol to the reactor.

  • Atmospheric Purging: Seal the autoclave. Purge the headspace with N₂ (3 × 5 bar) followed by H₂ (3 × 5 bar) to remove residual oxygen, preventing explosive mixtures and oxidative catalyst deactivation.

  • Reaction Execution: Pressurize the vessel with H₂ to 1.0 MPa (10 bar). Heat the mixture to 60 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor the H₂ mass flow meter. Maintain temperature and pressure until H₂ consumption abruptly ceases (indicating 3.0 eq consumed). Confirm completion via HPLC (UV detection at 254 nm; <0.5% starting material).

  • Workup & Isolation: Cool the reactor to 20 °C, safely vent the H₂ gas, and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the crystalline 4-chloro-6-fluoro-1,3-phenylenediamine.

Protocol B: Catalytic Transfer Hydrogenation (Co-based Nanocatalysts)

This protocol utilizes non-noble metal catalysis and an organic hydrogen donor, ideal for laboratories lacking high-pressure hydrogenation infrastructure.

  • Causality of Hydrogen Source: Formic acid (HCOOH) mixed with triethylamine (TEA) forms an azeotropic hydrogen donor. This provides a controlled, steady release of hydrogen equivalents directly at the metal surface[4].

  • Self-Validating Mechanism: The catalytic decomposition of formic acid generates CO₂ gas as a stoichiometric byproduct. By routing the reactor exhaust through a volumetric bubbler, the reaction progress is visually validated. The complete cessation of bubbling is a physical indicator of reaction termination.

Step-by-Step Methodology:

  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 2-chloro-4-fluoro-5-nitroaniline (5.0 g, 26.2 mmol) in 50 mL of ethanol.

  • Catalyst & Base Addition: Add Cobalt oxide on nitrogen-doped graphene (Co₃O₄-NGr@C) catalyst (250 mg) and triethylamine (TEA) (3.0 g).

  • Donor Addition: Slowly add formic acid (3.6 g, 78.6 mmol) dropwise via an addition funnel over 15 minutes to prevent uncontrolled effervescence.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) for 4 hours.

  • Validation: Monitor the evolution of CO₂ gas through the bubbler. Once gas evolution stops, verify conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup & Isolation: Apply an external neodymium magnet to the bottom of the flask to immobilize the magnetic Co₃O₄ catalyst. Decant the supernatant. Evaporate the ethanol, then wash the crude residue with deionized water to remove residual formate salts, yielding the pure diamine product.

References

  • Source: benchchem.
  • Title: US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1)
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: acs.org (Chemical Reviews)

Sources

Method

Application Notes and Protocols: 2-Chloro-4-fluoro-5-nitroaniline as a Versatile Building Block in Agrochemical Synthesis

Introduction In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a proven strategy for enhancing biological efficacy, metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a proven strategy for enhancing biological efficacy, metabolic stability, and overall performance of active ingredients. The substituted aniline, 2-Chloro-4-fluoro-5-nitroaniline, represents a potent, yet under-explored, building block for the synthesis of novel agrochemicals. Its unique arrangement of functional groups—a reactive amine, a reducible nitro group, and strategically placed chloro and fluoro substituents—offers a wealth of opportunities for synthetic diversification.

While direct application of 2-Chloro-4-fluoro-5-nitroaniline in a major commercial agrochemical is not extensively documented, the significance of its core substitution pattern is underscored by the industrial synthesis of the potent herbicide, saflufenacil. A key intermediate for saflufenacil is 2-chloro-4-fluoro-5-nitrobenzoic acid, a closely related analog.[1][2][3][4] This highlights the inherent value of the 2-chloro-4-fluoro-5-nitro-phenyl moiety in constructing biologically active molecules. This guide, therefore, aims to provide researchers and synthetic chemists with a forward-looking perspective on the potential applications of 2-Chloro-4-fluoro-5-nitroaniline, complete with detailed, scientifically-grounded protocols for its derivatization into promising agrochemical scaffolds.

Strategic Importance and Synthetic Versatility

The synthetic utility of 2-Chloro-4-fluoro-5-nitroaniline is derived from its multifunctional nature. Each substituent serves as a handle for specific chemical transformations, allowing for a modular approach to library synthesis.

  • Amino Group (-NH₂): This primary amine is a versatile nucleophile and a precursor for a wide range of transformations. It is the key site for diazotization reactions, which can be used to install other functional groups, or for acylation and N-alkylation to build more complex amide and amine-based structures.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but can be readily and selectively reduced to a primary amine. This unmasks a new point of reactivity, creating an ortho-phenylenediamine derivative, which is a classic precursor for heterocyclic ring systems.

  • Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are critical for modulating the electronic properties of the molecule and the final active ingredient. The fluorine atom, in particular, is known to enhance binding affinity to target enzymes and can block sites of metabolic degradation, prolonging the compound's activity in the field.

Caption: Key reactive sites on the 2-Chloro-4-fluoro-5-nitroaniline scaffold.

Proposed Application in Fungicide Synthesis: Benzimidazole Scaffolds

Benzimidazoles are a well-established class of fungicides, prized for their systemic activity and broad spectrum of control. The synthesis of these heterocycles typically relies on the condensation of an ortho-phenylenediamine with a one-carbon electrophile. The ortho-diamine precursor can be readily synthesized from 2-Chloro-4-fluoro-5-nitroaniline via reduction of the nitro group.

The resulting fluorinated and chlorinated benzimidazole would be a novel scaffold with potential for enhanced fungicidal activity. The halogens can improve lipophilicity, aiding in penetration of the fungal cell wall, and may confer advantages in terms of metabolic stability.

Protocol 1: Two-Step Synthesis of a Novel 5-Chloro-7-fluoro-1H-benzimidazole

This protocol outlines a reliable, two-step process starting from 2-Chloro-4-fluoro-5-nitroaniline. The first step is a standard reduction of the nitro group, followed by a classic Phillips condensation to form the benzimidazole ring.

Step 1: Reduction of 2-Chloro-4-fluoro-5-nitroaniline

  • Causality: The reduction of the nitro group to an amine is the critical step to generate the required ortho-phenylenediamine. Catalytic hydrogenation is chosen for its high efficiency and clean reaction profile, typically yielding the desired product with minimal side reactions. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation.

ParameterValue
Reactant 2-Chloro-4-fluoro-5-nitroaniline
Reagent H₂ (gas), 10% Pd/C (5 mol%)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Pressure 1-3 atm
Time 4-8 hours
Expected Yield >95%

Methodology:

  • In a hydrogenation vessel, dissolve 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol.

  • Carefully add 10% palladium on carbon (5 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 1-3 atm with hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-5-fluorobenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

  • Causality: The Phillips condensation with formic acid is a straightforward and high-yielding method for forming the benzimidazole ring. The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic heterocycle.

ParameterValue
Reactant 3-Chloro-5-fluorobenzene-1,2-diamine
Reagent Formic Acid (excess)
Solvent None (Formic acid acts as solvent)
Temperature 100-110 °C (Reflux)
Time 2-4 hours
Expected Yield 85-95%

Methodology:

  • To the crude 3-Chloro-5-fluorobenzene-1,2-diamine (1.0 eq), add an excess of formic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a base, such as aqueous ammonia or sodium hydroxide solution, until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the 5-Chloro-7-fluoro-1H-benzimidazole.

Benzimidazole_Synthesis Start 2-Chloro-4-fluoro- 5-nitroaniline Step1 Step 1: Nitro Reduction (H₂, Pd/C, Ethanol) Start->Step1 Intermediate 3-Chloro-5-fluoro- benzene-1,2-diamine Step1->Intermediate Step2 Step 2: Cyclization (Formic Acid, Reflux) Intermediate->Step2 End 5-Chloro-7-fluoro- 1H-benzimidazole Step2->End

Caption: Workflow for the synthesis of a novel benzimidazole fungicide scaffold.

Proposed Application in Herbicide Synthesis: Phenyl-Urea Analogs

Phenyl-urea herbicides are another important class of agrochemicals that act by inhibiting photosynthesis. The synthesis of these compounds often involves the reaction of a substituted aniline with an isocyanate. 2-Chloro-4-fluoro-5-nitroaniline can be utilized in this context, with the final product's properties being tunable based on when the nitro group is reduced.

Protocol 2: Synthesis of a Novel Phenyl-Urea Herbicide Candidate

This protocol details the synthesis of a phenyl-urea derivative where the nitro group is kept intact. This strong electron-withdrawing group is expected to significantly influence the herbicidal activity of the final compound.

  • Causality: The reaction between a primary amine and an isocyanate is a highly reliable and efficient method for forming a urea linkage. The reaction is typically fast and proceeds without the need for a catalyst. The choice of isocyanate allows for easy diversification of the final product.

ParameterValue
Reactant 2-Chloro-4-fluoro-5-nitroaniline
Reagent Alkyl or Aryl Isocyanate (e.g., Methyl Isocyanate) (1.05 eq)
Solvent Anhydrous Dichloromethane or Tetrahydrofuran
Temperature 0 °C to Room Temperature
Time 1-3 hours
Expected Yield >90%

Methodology:

  • Dissolve 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq) in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the chosen isocyanate (e.g., methyl isocyanate, 1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure N-(2-chloro-4-fluoro-5-nitrophenyl)-N'-alkyl/arylurea.

Phenyl_Urea_Synthesis cluster_0 Reactants Aniline 2-Chloro-4-fluoro- 5-nitroaniline Reaction Urea Formation (Anhydrous DCM, 0°C to RT) Aniline->Reaction Isocyanate R-N=C=O (Alkyl/Aryl Isocyanate) Isocyanate->Reaction Product Novel Phenyl-Urea Herbicide Candidate Reaction->Product

Caption: Synthetic workflow for a novel phenyl-urea herbicide candidate.

Conclusion

2-Chloro-4-fluoro-5-nitroaniline is a strategically functionalized building block with significant potential for the synthesis of novel agrochemicals. While its direct use may not yet be widespread, its structural relationship to key industrial intermediates, such as the precursor to saflufenacil, validates the importance of its substitution pattern. The protocols detailed in this guide for the synthesis of advanced benzimidazole and phenyl-urea scaffolds demonstrate the compound's versatility. By providing a reliable foundation for creating diverse libraries of new molecules, 2-Chloro-4-fluoro-5-nitroaniline offers a promising starting point for the development of next-generation herbicides and fungicides with potentially enhanced efficacy and desirable physicochemical properties.

References

  • ADAMA AGAN LTD. (2026). Patent Application for 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid Preparation.
  • BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
  • Grabarnick, M., & Galge, R. V. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
  • ADAMA AGAN LTD. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
  • Sumitomo Chemical Company, Limited. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • Shanghai Yujun Biotechnology Development Co., Ltd. (2022). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Hubei Normal University. (2019). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Agrochemical Development.
  • Yuan, H., et al. (2021).

Sources

Application

Reagents and catalysts for 2-Chloro-4-fluoro-5-nitroaniline cross-coupling reactions

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-fluoro-5-nitroaniline Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-fluoro-5-nitroaniline

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the reagents, catalysts, and protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-fluoro-5-nitroaniline. This versatile building block, characterized by its electron-deficient aromatic core, presents unique challenges and opportunities for molecular elaboration. This document delves into the three primary classes of cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—offering mechanistic insights, field-proven protocols, and data-driven guidance for catalyst and reagent selection. The aim is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this important synthetic intermediate.

Introduction: The Synthetic Utility of 2-Chloro-4-fluoro-5-nitroaniline

2-Chloro-4-fluoro-5-nitroaniline is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of pharmaceuticals and advanced materials. Its structure is defined by several key features that dictate its reactivity:

  • The C-Cl Bond: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The C-Cl bond is weaker than the C-F bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.

  • Electron-Deficient Ring: The potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups significantly lower the electron density of the aromatic ring. This electronic posture makes oxidative addition, the first and often rate-limiting step in cross-coupling, more challenging.[1]

  • Ortho-Nitro and -Amino Groups: The nitro group ortho to the fluorine atom strongly activates that position for nucleophilic aromatic substitution (SNAr), a potential competing reaction pathway. The primary amine can act as an internal ligand, potentially coordinating to the palladium center and influencing catalytic activity.

Mastering the selective functionalization of the C-Cl bond in the presence of these other groups is key to unlocking the synthetic potential of this molecule. Palladium-catalyzed cross-coupling reactions offer a powerful and precise toolkit for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[4]

Mechanistic Rationale and Component Selection

The catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For a challenging substrate like 2-chloro-4-fluoro-5-nitroaniline, each step requires careful consideration.

  • Oxidative Addition: The cleavage of the C-Cl bond by the Pd(0) catalyst is the initiation step. Due to the electron-deficient nature of the aryl chloride, this step is often sluggish. The solution is to employ highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density to promote its "attack" on the C-Cl bond, and facilitate the formation of the active monoligated [LPd(0)] species.[1]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the Pd(II) center.[4]

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Catalyst System Selection

Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts that readily form the active Pd(0) species in situ.

Ligands: This is the most critical parameter. For coupling aryl chlorides, especially electron-deficient ones, first-generation ligands like PPh₃ are often ineffective. The "Buchwald-type" biaryl monophosphine ligands are the industry standard.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for aryl chloride couplings.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its large steric bulk can accelerate reductive elimination.

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Has shown utility in coupling nitroarenes directly, indicating its high activity.[7][8]

Bases: The choice of base is critical for the transmetalation step.

  • K₃PO₄ (Potassium Phosphate): A strong base, often effective in challenging couplings.

  • Cs₂CO₃ (Cesium Carbonate): Highly effective due to the high solubility of its boronate salts.

  • K₂CO₃ (Potassium Carbonate): A milder, cost-effective option suitable for more reactive substrates.

Solvents: Aprotic polar solvents are typically used, often with water to help dissolve the inorganic base.

  • Toluene/Water

  • 1,4-Dioxane/Water

  • DMF (Dimethylformamide)

Data Summary: Representative Suzuki-Miyaura Conditions
Entry Catalyst System Base Solvent Temp (°C) Typical Yield
1Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane110Good to Excellent
3BrettPhos PalladacycleK₂CO₃THF/H₂O80Moderate to Good
General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4-fluoro-5-nitroaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-fluoro-5-nitroaniline, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 L₂Pd⁰ ArPdX L₂PdII(Ar)(X) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr L₂PdII(Ar)(Ar') ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 ArAr_out Ar-Ar' ArPdAr->ArAr_out RedElim Reductive Elimination ArX_in Ar-Cl ArX_in->ArPdX ArB_in Ar'-B(OH)₂ + Base ArB_in->ArPdX Buchwald_Hartwig_Cycle cluster_cycle Pd0 L₂Pd⁰ ArPdX L₂PdII(Ar)(X) Pd0->ArPdX OxAdd Oxidative Addition AmidoForm L₂PdII(Ar)(NHR') ArPdX->AmidoForm - HX AmineCoord Amine Coordination AmidoForm->Pd0 ArAmine_out Ar-NHR' AmidoForm->ArAmine_out RedElim Reductive Elimination ArX_in Ar-Cl ArX_in->ArPdX Amine_in R'-NH₂ + Base Amine_in->ArPdX Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd⁰L₂ ArPdX ArPdII(X)L₂ Pd0->ArPdX Oxidative Addition ArPdAlk ArPdII(C≡CR')L₂ ArPdX->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination ArAlk_out Ar-C≡CR' ArPdAlk->ArAlk_out ArX_in Ar-Cl ArX_in->Pd0 CuX CuI CuAlk Cu-C≡CR' CuX->CuAlk - HI CuAlk->ArPdX from Cu Cycle Alkyne_in H-C≡CR' + Base Alkyne_in->CuX

Sources

Method

Application Note: Safe Handling, Storage, and Synthetic Utility of 2-Chloro-4-fluoro-5-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) Chemical Profiling & Reactivity Causality 2-Chloro-4-fluoro-5-nitroanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3)

Chemical Profiling & Reactivity Causality

2-Chloro-4-fluoro-5-nitroaniline is a highly functionalized, multi-substituted aromatic building block. Its structural architecture—featuring an amine, a nitro group, and two distinct halogens (chlorine and fluorine)—makes it an invaluable intermediate in the development of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).

Causality of Reactivity: From a mechanistic perspective, the nucleophilicity of the primary amine is significantly attenuated by the strongly electron-withdrawing nature of the para-nitro group and the ortho-halogen substituents. This electron deficiency means that standard coupling conditions often fail. Consequently, utilizing this compound in nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions requires forcing conditions (e.g., polar aprotic solvents, elevated temperatures, and specific base selection) to overcome the high activation energy barrier.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2-Chloro-4-fluoro-5-nitroaniline
CAS Number 139626-20-3
Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
Appearance Solid (typically yellow to orange powder)
PubChem CID 20234502
SMILES NC1=CC(=O)=C(F)C=C1Cl

Data supported by the and .

Hazard Assessment and Storage Protocols

As a nitroaromatic amine, this compound presents specific toxicological and stability challenges. The nitro group can undergo photoreduction upon prolonged exposure to UV light, while the primary amine is susceptible to gradual oxidation, leading to the formation of dark, insoluble azo or N-oxide degradation products that severely depress downstream reaction yields.

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard CodeDescriptionMechanistic Cause & Mitigation Strategy
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption. Mitigation: Strict prohibition of food/drink in the laboratory; thorough hand decontamination post-handling.
H315 Causes skin irritationNitroaromatics can disrupt epidermal lipid bilayers. Mitigation: Double-layer nitrile gloves and a fastened lab coat.
H319 Causes serious eye irritationCorrosive to corneal epithelium upon contact. Mitigation: Tight-fitting, splash-proof safety goggles.
H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal inflammation. Mitigation: Handle exclusively within a certified fume hood.
Storage Protocol

To prevent degradation, the material must be stored in a self-validating environmental system :

  • Container: Amber glass vial to block UV-induced photoreduction of the nitro group.

  • Atmosphere: Purged with Argon or Nitrogen gas prior to sealing to displace oxygen and prevent amine oxidation.

  • Temperature: Store at 2–8 °C (refrigerated) to kinetically slow any spontaneous degradation pathways.

  • Validation: Before use, visually inspect the powder. A shift from bright yellow/orange to dark brown indicates oxidative degradation, necessitating re-purification (e.g., recrystallization from ethanol) before sensitive coupling reactions.

Experimental Protocol I: Safe Handling & Dispensing

Due to the respiratory hazards (H335) and potential for static charge accumulation in fine powders, dispensing must follow a strict, self-validating hierarchy of controls.

Step-by-Step Methodology
  • Environmental Setup: Ensure the fume hood face velocity is calibrated between 80–100 fpm.

  • Static Mitigation: Ground the analytical balance. Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) spatula. Causality: Nitroanilines can be sensitive to static discharge, and static cling causes hazardous aerosolization of the powder.

  • Weighing (Self-Validating Step): Tare the receiving vial. Add the powder slowly. Validation: Check the balance for mass drift. A fluctuating reading indicates static interference; if observed, deploy an anti-static ionizer bar before proceeding.

  • Decontamination: Post-transfer, wipe down the spatula, balance pan, and surrounding hood surface with an isopropanol-soaked lint-free wipe to capture microscopic dust.

  • Sealing: Flush the stock bottle with Argon for 5 seconds, seal tightly with Parafilm, and return to 2–8 °C storage.

HandlingWorkflow Step1 1. Pre-Weighing Prep (Fume Hood, 80-100 fpm) Step2 2. PPE Donning (Double Nitrile, Goggles) Step1->Step2 Step3 3. Dispensing (Static-Dissipative Spatula) Step2->Step3 Step4 4. Decontamination (IPA Solvent Wipe) Step3->Step4 Post-transfer clean Step5 5. Sealed Storage (Argon Purge, Amber Vial) Step3->Step5 Secure remaining stock

Standard operating procedure for the safe handling and dispensing of hazardous anilines.

Experimental Protocol II: Synthetic Application

2-Chloro-4-fluoro-5-nitroaniline is heavily utilized in the synthesis of pyrimidinedione herbicides (such as Tiafenacil)[1] and various kinase inhibitors [2]. The following protocol details the synthesis of an aminophenyl-pyrimidinedione intermediate.

Step-by-Step Methodology

Phase 1: Nucleophilic Substitution

  • Reaction Setup: In an oven-dried round-bottom flask, charge 2-chloro-4-fluoro-5-nitroaniline (1.0 eq) and methyl 3-amino-4,4,4-trifluorocrotonate (1.1 eq).

  • Solvent & Base Selection: Add anhydrous DMF (10 mL/g) and anhydrous K₂CO₃ (2.0 eq).

    • Causality: DMF provides a high-boiling, polar aprotic environment that stabilizes the transition state of the nucleophilic attack. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge generated protons without triggering unwanted side reactions with the halogenated ring.

  • Heating: Purge the system with Argon and heat to 120 °C for 12–16 hours.

  • Validation (Self-Validating Step): Pull a 10 µL aliquot, dilute in methanol, and run LC-MS. Proceed to workup only when the starting aniline mass (m/z 190.5) is depleted by >95%.

Phase 2: Selective Nitro Reduction

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash extensively with brine (5x) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.

  • Reduction Setup: Dissolve the crude nitrophenyl intermediate in glacial acetic acid.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) portion-wise at 60 °C. Stir for 2 hours.

    • Causality: Catalytic hydrogenation (e.g., Pd/C + H₂) is strictly contraindicated here. Palladium would likely catalyze hydrodehalogenation, cleaving the delicate aryl C-Cl or C-F bonds. Iron in acetic acid selectively reduces the nitro group to an amine while preserving the halogens.

  • Purification: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and purify via silica gel chromatography (hexane/ethyl acetate gradient).

  • Validation: Confirm the product via ¹H-NMR; the disappearance of the highly deshielded aromatic protons adjacent to the nitro group confirms successful reduction.

SynthWorkflow A 2-Chloro-4-fluoro- 5-nitroaniline C Reaction Setup K2CO3 in DMF (120°C) A->C B Methyl 3-amino-4,4,4- trifluorocrotonate B->C D Nitrophenyl-pyrimidinedione Intermediate C->D Nucleophilic Substitution (LC-MS Validation) E Reduction Step Fe powder / Acetic Acid D->E F Aminophenyl-pyrimidinedione (Tiafenacil Precursor) E->F Selective Nitro Reduction (NMR Validation)

Workflow for synthesizing pyrimidinedione intermediates from 2-chloro-4-fluoro-5-nitroaniline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20234502, 2-Chloro-4-fluoro-5-nitroaniline." PubChem. Available at:[Link]

  • European Patent Office. "EP3143015B1 - Heteroaryl Compounds for Kinase Inhibition." ARIAD Pharmaceuticals, Inc.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Chloro-4-fluoro-5-nitroaniline synthesis

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-5-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-5-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.

Synthetic Pathway Overview

The most common and industrially viable route to 2-Chloro-4-fluoro-5-nitroaniline involves the regioselective amination of a polychlorinated nitroaromatic precursor. The typical starting material is 2,4-dichloro-5-fluoronitrobenzene. This precursor is synthesized via the nitration of 1,3-dichloro-4-fluorobenzene. The overall process requires careful control of reaction conditions to ensure high yield and minimize impurity formation.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amination A 1,3-Dichloro-4-fluorobenzene B 2,4-Dichloro-5-fluoronitrobenzene A->B Mixed Acid (HNO₃/H₂SO₄) Low Temperature (0-10°C) C 2-Chloro-4-fluoro-5-nitroaniline B->C Aqueous Ammonia (NH₄OH) Controlled Temperature

Caption: General synthetic route to 2-Chloro-4-fluoro-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: While every step is important, the regioselective amination of 2,4-dichloro-5-fluoronitrobenzene (Step 2) is the most critical phase for determining the final yield and purity. The key challenge is to selectively substitute one chlorine atom with an amino group without promoting side reactions, such as the substitution of the second chlorine or the fluorine atom.

Q2: How important is the purity of the starting material, 2,4-dichloro-5-fluoronitrobenzene?

A2: The purity of your starting material is paramount. Impurities from the initial nitration step, such as isomers or di-nitrated products, can lead to the formation of undesired side products during amination.[1] These impurities are often difficult to separate from the final product, thus lowering the yield of the desired 2-Chloro-4-fluoro-5-nitroaniline. We recommend verifying the purity of 2,4-dichloro-5-fluoronitrobenzene (a white crystalline solid with a melting point of approximately 90-93°C) by techniques like GC-MS or NMR before proceeding.

Q3: Can I use a different aminating agent instead of aqueous ammonia?

A3: Aqueous ammonia is typically used due to its reactivity, low cost, and ease of handling. While other aminating agents could theoretically be used, they may alter the reaction kinetics and selectivity. For instance, using anhydrous ammonia in an organic solvent under pressure would require specialized equipment. Buchwald-Hartwig amination using a palladium catalyst could also be an option, but this significantly increases cost and complexity, and is generally reserved for more challenging substrates.[2] For this specific synthesis, optimizing the conditions with aqueous ammonia is the most practical approach.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem: Low Yield in the Amination Step

Q4: My amination reaction of 2,4-dichloro-5-fluoronitrobenzene has a very low yield. What are the most likely causes?

A4: Low yield in this step is a common issue and can typically be traced back to one of several factors related to reaction conditions.

  • Insufficient Temperature Control: The amination reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of di-substituted aniline impurities or the hydrolysis of the nitro group. It is crucial to maintain the recommended reaction temperature, often through the use of an ice bath during the initial addition of ammonia.

  • Incorrect Ammonia Concentration/Molar Ratio: The concentration and molar excess of aqueous ammonia are critical. A sufficient excess of the aminating agent is necessary to drive the reaction to completion and to neutralize the HCl generated in situ. However, an overly high concentration or temperature can increase the rate of undesired secondary reactions.

  • Poor Mixing/Agitation: This is a heterogeneous reaction system. Inefficient stirring can lead to localized overheating and poor mass transfer between the organic substrate and the aqueous ammonia phase, resulting in an incomplete reaction. Ensure vigorous and consistent agitation throughout the reaction period.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Progress should be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Problem: Formation of Significant Impurities

Q5: My final product is contaminated with significant impurities. How can I identify and minimize them?

A5: Impurity formation is often linked to a loss of selectivity in the substitution reaction.

  • Di-amino Impurity: The most common impurity is the di-amino product, where both chlorine atoms are substituted. This occurs when the reaction temperature is too high or the reaction time is excessively long. To minimize this, maintain strict temperature control and monitor the reaction closely, stopping it once the starting material has been consumed.

  • Hydrolysis Products: If the temperature is too high, the chloro or nitro groups can undergo hydrolysis, leading to phenolic or other undesired byproducts.

  • Isomeric Impurities: The position of the incoming amino group is directed by the existing substituents on the benzene ring.[3] While the intended product is 2-Chloro-4-fluoro-5-nitroaniline, suboptimal conditions could potentially favor other isomers, although this is less common given the strong directing effects in the starting material.

The following workflow can help diagnose the cause of low yield or high impurity levels.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckPurity Verify Purity of 2,4-dichloro-5-fluoronitrobenzene (GC/NMR) Start->CheckPurity CheckConditions Review Amination Reaction Conditions Start->CheckConditions Temp Temperature too high? CheckConditions->Temp Time Reaction time too long/short? CheckConditions->Time Reagent Incorrect NH₃ concentration/ratio? CheckConditions->Reagent Sol_Temp Implement better cooling (ice bath) and slow reagent addition. Temp->Sol_Temp Yes Sol_Time Optimize reaction time using TLC/HPLC monitoring. Time->Sol_Time Yes Sol_Reagent Adjust molar ratio and concentration of NH₄OH. Reagent->Sol_Reagent Yes

Caption: Troubleshooting workflow for amination of 2,4-dichloro-5-fluoronitrobenzene.

Problem: Incomplete Nitration (If preparing the precursor)

Q6: I am preparing my own 2,4-dichloro-5-fluoronitrobenzene and the nitration step is incomplete. How can I improve it?

A6: Achieving a high yield in the nitration of 1,3-dichloro-4-fluorobenzene requires careful management of the nitrating agent and temperature.

  • Nitrating Agent Strength: A mixed acid of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is standard. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Ensure the acids are of high purity and concentration. The ratio of H₂SO₄ to HNO₃ is crucial and should be optimized; often a higher proportion of sulfuric acid improves the reaction rate.[4][5]

  • Temperature Control: Nitration is highly exothermic. The reaction must be cooled, typically between 0-10°C, during the slow, dropwise addition of the substrate to the mixed acid.[3] Allowing the temperature to rise can lead to the formation of dinitro isomers and other side products. After the addition is complete, allowing the mixture to stir at a slightly elevated temperature (e.g., room temperature) for a period can help drive the reaction to completion.

  • Molar Ratios: Using a slight excess of nitric acid is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-nitration. A molar ratio of 1:1.25 to 1:1.5 (substrate to potassium nitrate, if used as an alternative nitrating agent) has been shown to yield good results.[6]

Experimental Protocols & Data

Protocol: Synthesis of 2,4-Dichloro-5-fluoronitrobenzene

This protocol is based on established nitration methodologies.[3][4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (98%) to the sulfuric acid while maintaining the temperature below 10°C to create the mixed acid.

  • Addition of Substrate: Add 1,3-dichloro-4-fluorobenzene dropwise from the funnel to the stirred mixed acid. The rate of addition should be controlled to keep the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product, 2,4-dichloro-5-fluoronitrobenzene, in a vacuum oven. The expected yield should be high (>90%) for this step.

Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitroaniline
  • Setup: Charge a suitable reaction vessel with 2,4-dichloro-5-fluoronitrobenzene and a solvent such as ethanol or isopropanol.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add an excess of aqueous ammonia (e.g., 25-30% solution) dropwise, ensuring the temperature does not exceed a set point (e.g., 20-30°C).

  • Reaction: After addition, allow the mixture to warm to a moderately elevated temperature (e.g., 40-50°C) and stir vigorously for several hours. Monitor the disappearance of the starting material by TLC.

  • Precipitation: Once the reaction is complete, cool the mixture and add cold water to precipitate the product.

  • Isolation & Washing: Collect the solid product by filtration. Wash the filter cake with plenty of water to remove any residual ammonia and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Chloro-4-fluoro-5-nitroaniline as a yellow solid.[7]

Data Summary: Nitration Reaction Parameters

The following table summarizes data from a patent describing the optimization of a similar nitration process, illustrating the impact of molar ratios on yield.[6]

Molar Ratio (Substrate:Conc. H₂SO₄:KNO₃)Yield of Nitrated Product
1 : 7 : 175.4%
1 : 7 : 1.2594.3%
1 : 7 : 1.585.2%
1 : 10 : 1.2582.6%

Data adapted from CN114507142A, demonstrating the optimization of nitration conditions for 2-chloro-4-fluorotoluene.[6] This highlights the existence of an optimal molar ratio for the nitrating agent to maximize yield.

References

  • ChemBK. 2,4-Dichloro-5-fluoronitrobenzene. Available from: [Link]

  • Google Patents. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6 ....
  • WIPO Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]

  • Google Patents. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Available from: [Link]

  • Google Patents. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Google Patents. CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Google Patents. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available from: [Link]

  • PubChem. 2,4-Dichloro-5-fluoronitrobenzene. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-fluoro-5-nitroaniline Conversion

Welcome to the Technical Support Center for 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3). This highly functionalized building block is a critical intermediate in the synthesis of kinase inhibitors, ERAP1 modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3). This highly functionalized building block is a critical intermediate in the synthesis of kinase inhibitors, ERAP1 modulators, and complex agrochemicals like Tiafenacil [1][2].

However, its dense substitution pattern—featuring competing halogens and a strongly electron-withdrawing nitro group—creates unique synthetic bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your conversion rates.

📊 Quantitative Conversion Metrics & Troubleshooting Matrix

To establish a baseline for your experiments, compare your current metrics against the optimized parameters in the table below.

Reaction TypeTarget IntermediateKey Reagents & SolventsTemp (°C)Typical YieldPrimary Bottleneck
Amine Cyclization 1-(2-chloro-4-fluoro-5-nitrophenyl)tetrazoleHC(OEt)₃, TMS-N₃, AcOH80°C75–85%Poor amine nucleophilicity
Nitro Reduction 4-chloro-6-fluorobenzene-1,3-diamineFe powder, AcOH60°C85–95%Hydrodehalogenation (Cl loss)
SₙAr (Amination) 4-amino-substituted-2-chloro-5-nitroaniline1°/2° Amine, DIPEA, DMSO90°C70–90%Steric hindrance from Cl atom

🛠️ Troubleshooting Guides & FAQs

FAQ 1: Why is the condensation of the primary amine so slow, and how can I push the conversion to completion?

The Causality: The primary amine in 2-chloro-4-fluoro-5-nitroaniline is severely deactivated. It sits ortho to a chlorine, para to a fluorine, and meta to a nitro group. The combined inductive electron withdrawal (-I effect) from the halogens and the resonance withdrawal (-M effect) from the nitro group drastically deplete electron density on the nitrogen lone pair. Standard condensation conditions will fail because the amine is simply not nucleophilic enough [2].

The Solution: You must use forcing conditions and acidic catalysis to pre-activate the electrophile. For example, in tetrazole synthesis, using neat acetic acid as the solvent facilitates the formation of a highly reactive formimidate intermediate before the addition of the azide source.

Self-Validating Protocol: Tetrazole Cyclization

  • Preparation: Suspend 2-chloro-4-fluoro-5-nitroaniline (1.0 eq, 10.5 mmol) and triethyl orthoformate (3.0 eq, 31.8 mmol) in glacial acetic acid (14.5 mL) [2].

  • Pre-activation: Heat the mixture to 80°C and stir for 1 hour. Validation: TLC will show the complete disappearance of the bright yellow starting material, replaced by a less polar intermediate (the formimidate).

  • Cyclization: Add azidotrimethylsilane (TMS-N₃) (1.0 eq, 10.5 mmol) dropwise over 10 minutes to control nitrogen gas evolution.

  • Completion: Stir at 80°C overnight.

  • Validation & Isolation: Cool to room temperature. The product will precipitate. LC-MS analysis must show the [M+H]⁺ peak corresponding to the tetrazole. The drastic shift from a basic amine to a neutral tetrazole will result in a significantly delayed retention time on a C18 column.

FAQ 2: My nitro reduction yields a mixture of dehalogenated products. How do I prevent the loss of the chloro/fluoro groups?

The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas frequently leads to hydrodehalogenation. Palladium readily undergoes oxidative addition into the weak C-Cl bond. Because the nitro group is highly activating, the ring is primed for this unwanted side reaction.

The Solution: Switch to a single-electron transfer (SET) reduction mechanism. Using Iron (Fe) powder in acidic media (Béchamp-style reduction) strictly reduces the nitro group to an amine without interacting with the C-Cl or C-F bonds [1].

Self-Validating Protocol: Chemoselective Nitro Reduction

  • Preparation: Dissolve the nitroaromatic starting material (1.0 eq) in a mixture of ethanol and glacial acetic acid (3:1 ratio, 0.2 M).

  • Addition: Add Iron powder (325 mesh, 5.0 eq) portion-wise at room temperature to prevent a sudden exotherm.

  • Reaction: Heat the suspension to 60°C for 2–4 hours.

  • Validation: Monitor via UV-Vis or TLC. The starting material absorbs strongly due to the nitro-aromatic chromophore (yellow). The resulting diamine will be colorless or pale brown and highly polar.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with EtOAc. Mass spectrometry must confirm the retention of the chlorine atom by displaying a characteristic 3:1 isotopic pattern (³⁵Cl/³⁷Cl) at the expected [M+H]⁺ mass.

FAQ 3: I'm getting poor yields when trying to displace the 4-fluoro group via SₙAr. How do I improve regioselectivity and yield?

The Causality: The fluorine at the 4-position is activated toward Nucleophilic Aromatic Substitution (SₙAr) by the strongly electron-withdrawing ortho-nitro group, which stabilizes the anionic Meisenheimer complex [3]. However, the adjacent chlorine atom provides significant steric hindrance, blocking the trajectory of bulky nucleophiles.

The Solution: Employ a highly polar aprotic solvent (like DMSO or DMF) to leave the nucleophile unsolvated and highly reactive. Elevate the temperature to overcome the steric activation energy barrier.

Self-Validating Protocol: SₙAr Amination

  • Preparation: Dissolve 2-chloro-4-fluoro-5-nitroaniline (1.0 eq) and your target amine (1.2 eq) in anhydrous DMSO (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Heat to 90°C for 12 hours.

  • Validation: Quench an aliquot in water and extract with EtOAc. ¹H-NMR of the crude mixture will show the disappearance of the distinct doublet corresponding to the fluorine-coupled aromatic proton, confirming regioselective displacement at the C4 position.

🧬 Workflow Visualization: Divergent Pathways

The following diagram maps the divergent synthetic workflows from the core scaffold, highlighting the specific bottlenecks and validated solutions discussed above.

G cluster_0 Divergent Synthetic Workflows & Troubleshooting SM 2-Chloro-4-fluoro-5-nitroaniline (Starting Material) Cyclization Amine Cyclization (Tetrazole Formation) SM->Cyclization HC(OEt)3, TMS-N3 80°C SNAr SNAr Reaction (4-Fluoro Displacement) SM->SNAr Nucleophile, DIPEA 90°C Reduction Nitro Reduction (Diamine Formation) SM->Reduction Fe powder, AcOH 60°C Issue1 Bottleneck: Deactivated Amine Solution: Acidic Catalysis (AcOH) Cyclization->Issue1 Issue2 Bottleneck: Competing Reactions Solution: Polar Aprotic (DMSO) SNAr->Issue2 Issue3 Bottleneck: Dehalogenation Solution: Fe/AcOH (Avoid Pd/C) Reduction->Issue3

Fig 1: Divergent synthetic pathways for 2-Chloro-4-fluoro-5-nitroaniline and key troubleshooting steps.

📚 References

  • Google Patents. Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (ERAP1) (US20240300976A1). Retrieved April 1, 2026, from

  • European Patent Office. Heteroaryl Compounds for Kinase Inhibition (EP3143015B1). Retrieved April 1, 2026, from

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Chloro-4-fluoro-5-nitroaniline

Welcome to the Technical Support Center for handling and processing 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3). This guide is designed for researchers, scientists, and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and processing 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3). This guide is designed for researchers, scientists, and drug development professionals who require rigorous thermal control during the synthesis and scale-up of halogenated nitroaromatics.

Below, you will find our mechanistic troubleshooting guide, quantitative thermal data, and self-validating experimental protocols to ensure process safety and chemical integrity.

Part 1: Troubleshooting Guide & FAQs

Q: Why does 2-Chloro-4-fluoro-5-nitroaniline undergo sudden thermal runaway during batch scale-up? A: Nitroaromatic compounds possess high-energy C-NO2 bonds. When thermal stress exceeds the activation barrier, homolytic cleavage of the C-NO2 bond occurs, releasing massive amounts of heat—often exceeding 1600 J/g (1)[1]. In batch reactors, poor surface-area-to-volume ratios prevent efficient heat dissipation. This localized heating triggers an autocatalytic feedback loop where the decomposition products (radicals and acidic species) further accelerate the degradation rate, leading to sudden thermal runaway.

Q: How does the transition from solid to liquid state affect the degradation kinetics? A: Melting introduces significant complexity to the thermokinetic profile. According to the Bawn kinetic model, the transition from a crystalline solid to a liquid melt drastically increases molecular mobility. This mobility facilitates intermolecular hydrogen abstraction (often from the amino group to the nitro group), accelerating the decomposition rate by a factor of 2 to 4 compared to the solid state (2)[2]. Operating near or above the melting point without strict thermal controls severely compromises your safety margins.

Q: We observe degradation during base-mediated substitution reactions. Is this thermally driven? A: It is a synergistic combination of thermal and chemical instability. The highly electronegative halogens (fluorine and chlorine) withdraw electron density from the ring, making it highly susceptible to nucleophilic aromatic substitution. When strong bases are used at elevated temperatures, exothermic side reactions occur. If the heat of reaction is not rapidly dissipated, the localized temperature spike pushes the system past its onset temperature ( Tonset​ ), triggering thermal degradation (3)[3].

Part 2: Quantitative Thermal Data

To establish a baseline for safe processing, refer to the thermodynamic parameters typical for halogenated nitroanilines.

ParameterTypical Value RangeMechanistic Implication
Initial Decomposition Temp ( Tonset​ ) > 230°CThreshold for C-NO2 bond homolysis. Exceeding this triggers massive heat release.
Liquid-State Activation Energy ( Ea​ ) 145 ± 3 kJ/molHigh initial energy barrier, but rapidly lowers upon initiation due to autocatalytic feedback loops.
State-Dependent Rate Acceleration 2x to 4x (Liquid vs. Solid)Melting drastically increases molecular mobility, facilitating intermolecular hydrogen abstraction.
Safe Operating Limit (SOL) Tonset​
  • 50°C
Provides a thermodynamic buffer against localized hotspots in batch reactors.

Part 3: Standard Operating Protocols

Protocol 1: DSC-Based Safe Operating Limit (SOL) Determination

This protocol establishes the thermodynamic boundaries of your specific process mixture to prevent runaway reactions.

  • Sample Preparation : Weigh 2-3 mg of 2-Chloro-4-fluoro-5-nitroaniline into a high-pressure gold-plated crucible.

    • Causality: High-pressure crucibles prevent endothermic evaporation or sublimation from masking the exothermic decomposition signal, ensuring accurate thermodynamic readings.

  • Dynamic Screening : Run the Differential Scanning Calorimeter (DSC) from 25°C to 400°C at a heating rate ( β ) of 5°C/min under N2​ flow. Record the melting endotherm and the exothermic decomposition onset ( Tonset​ ).

  • Kinetic Extraction & Validation : Repeat Step 2 at heating rates of 2, 4, 8, and 10°C/min. Use the Kissinger equation to calculate the activation energy ( Ea​ ).

    • Self-Validation: A linear fit of ln(β/Tp2​) vs 1/Tp​ with R2>0.99 validates the kinetic model and confirms that the decomposition follows a predictable single-step mechanism.

  • SOL Calculation : Apply the 50°C rule ( SOL=Tonset​−50°C ) for preliminary safety. For scale-up, calculate the Time to Maximum Rate under adiabatic conditions ( TMRad​ ) and ensure TMRad​>24 hours at the maximum process temperature.

Protocol 2: Continuous Flow Processing to Mitigate Thermal Runaway

Batch reactors suffer from poor heat transfer. This protocol utilizes flow chemistry to maintain isothermal conditions during highly exothermic steps.

  • System Priming : Prime a microreactor system (e.g., silicon or glass microreactor) with the reaction solvent at the target temperature and pressure.

    • Causality: Microreactors provide superior heat transfer coefficients compared to batch reactors, preventing the localized thermal hotspots that trigger autocatalytic decomposition.

  • Substrate Introduction : Introduce a dilute solution (0.05 M to 0.2 M) of the compound.

    • Causality: Maintaining a low concentration limits the adiabatic temperature rise ( ΔTad​ ) in the event of an unexpected exotherm, keeping the system within the calculated SOL.

  • Residence Time Optimization : Adjust flow rates to achieve a residence time of 5 to 20 minutes.

    • Self-Validation: Monitor the reactor effluent via in-line HPLC. A steady-state conversion rate >95% without the appearance of degradation byproducts validates the chosen residence time.

  • In-line Quenching : Route the reactor effluent directly into an in-line quench loop containing a neutralizing agent or cooling bath to immediately arrest the reaction and prevent post-reactor degradation.

Part 4: Mechanistic Workflow Visualization

ThermalDegradation Compound 2-Chloro-4-fluoro-5-nitroaniline (Thermal Stress) SolidState Solid-State Heating (T < Melting Point) Compound->SolidState Batch Heating LiquidState Liquid-State / Solution (T > Melting Point) Compound->LiquidState Melting / Dissolution Mech1 Slow Intermolecular Hydrogen Abstraction SolidState->Mech1 Bawn Kinetic Model Mech2 Rapid Autocatalytic C-NO2 Homolysis LiquidState->Mech2 2x-4x Rate Acceleration Control1 DSC Kinetic Profiling (Determine Tonset & Ea) Mech1->Control1 Requires Thermodynamic Limits Control2 Continuous Flow Chemistry (Enhanced Heat Transfer) Mech2->Control2 Requires Mass/Heat Control SafeState Process Safety Maintained (TMRad > 24h) Control1->SafeState Establishes SOL Control2->SafeState Prevents Hotspots

Workflow of state-dependent thermal degradation mechanisms and engineering controls.

References

  • Source: uri.
  • Solid- vs.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Chloro-4-fluoro-5-nitroaniline

Welcome to the Technical Support Center. 2-Chloro-4-fluoro-5-nitroaniline is a critical fluorinated building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Chloro-4-fluoro-5-nitroaniline is a critical fluorinated building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. However, its highly hydrophobic nature presents significant formulation and experimental challenges. This guide is designed for researchers and drug development professionals to systematically troubleshoot and overcome aqueous solubility barriers.

Part 1: The Chemical Challenge

Q: Why is 2-Chloro-4-fluoro-5-nitroaniline inherently insoluble in aqueous media? A: The poor aqueous solubility is strictly dictated by its molecular architecture. The presence of multiple electron-withdrawing and hydrophobic groups (chloro, fluoro, and nitro substituents) on the aniline ring significantly increases the lipophilicity of the molecule. Furthermore, the basicity of the primary amine group is drastically reduced by the strong electron-withdrawing effect of the para-fluoro and meta-nitro/chloro groups. This prevents protonation and subsequent ionization at physiological pH. According to fundamental solubility principles, the inability to ionize or form favorable hydrogen bonds with water molecules results in a high thermodynamic barrier to aqueous solvation 1.

Q: How does this solubility profile impact my downstream workflows? A: In biological assays, incomplete dissolution leads to artificially low concentration gradients, resulting in false-negative efficacy readouts. In chemical synthesis, it causes heterogeneous reaction mixtures, which severely reduces reaction kinetics, limits mass transfer, and diminishes overall yield.

Part 2: Troubleshooting Guide & Solubilization Techniques

Strategy A: Co-Solvency

Q: What is the most effective way to utilize co-solvents for this compound without causing immediate precipitation upon dilution? A: Co-solvency relies on reducing the dielectric constant of the bulk aqueous medium to better match the polarity of the solute 2. For 2-Chloro-4-fluoro-5-nitroaniline, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) 400 are highly effective. The organic solvent disrupts the highly ordered hydrogen-bonding network of water, lowering the interfacial tension and allowing the hydrophobic aniline to integrate into the solvent matrix.

Table 1: Quantitative Comparison of Co-Solvent Efficacy

Co-Solvent SystemVolume Ratio (Water:Solvent)Dielectric Constant (approx.)Relative Solubility EnhancementBiocompatibility (In Vitro)
Pure Water100:080.11x (Baseline)High
Water : DMSO90:1072.5~50xModerate (Toxicity >1%)
Water : PEG 40080:2065.0~120xHigh
Water : Ethanol80:2067.0~80xLow-Moderate

Protocol 1: Step-by-Step Co-Solvent Addition (Self-Validating)

  • Primary Dissolution: Weigh the required mass of 2-Chloro-4-fluoro-5-nitroaniline and dissolve it completely in 100% DMSO to create a highly concentrated stock solution (e.g., 100 mM).

    • Validation Check: The solution must be completely transparent with no particulate matter under visual inspection against a dark background.

  • Aqueous Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and warm it to 37°C.

    • Causality: Increasing the temperature increases the kinetic energy of the system, which aids in preventing immediate thermodynamic precipitation during the solvent mixing phase.

  • Dropwise Addition: Under vigorous vortexing (800-1000 rpm), add the DMSO stock dropwise to the aqueous buffer.

    • Causality: Rapid mechanical mixing prevents localized high concentrations of the hydrophobic drug, which would otherwise trigger rapid nucleation and irreversible precipitation.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature to ensure complete homogenization.

Strategy B: Cyclodextrin Complexation

Q: Co-solvents are toxic to my cell-based assay. How can I solubilize the compound while maintaining high biocompatibility? A: When organic solvents are not viable, cyclodextrin complexation is the gold standard. Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 2-Chloro-4-fluoro-5-nitroaniline molecule acts as a "guest" and enters the "host" cavity, driven by the thermodynamic displacement of high-enthalpy water molecules from the cavity 3. This effectively shields the hydrophobic groups from the aqueous environment without altering the drug's fundamental chemical structure.

CyclodextrinComplexation Guest 2-Chloro-4-fluoro- 5-nitroaniline (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Guest->Complex Thermodynamic Driving Force Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Complex Host-Guest Interaction

Thermodynamic mechanism of cyclodextrin host-guest inclusion complexation.

Protocol 2: Co-Precipitation/Kneading Method for Cyclodextrin Complexation

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of 2-Chloro-4-fluoro-5-nitroaniline to HP-β-CD.

  • Kneading: Place the HP-β-CD in a mortar. Add a small volume of a 50% ethanol/water mixture to form a smooth, viscous paste.

  • Incorporation: Gradually add the 2-Chloro-4-fluoro-5-nitroaniline powder to the paste while continuously kneading for 45-60 minutes.

    • Causality: Intense mechanical shear forces combined with the localized solvent environment facilitate the penetration of the drug into the cyclodextrin cavity by temporarily disrupting the crystalline lattice of the drug 3.

  • Drying and Milling: Dry the resulting paste in a vacuum desiccator for 24 hours to remove all residual solvent. Mill the dried complex into a fine powder.

  • Reconstitution: Dissolve the powder in the desired aqueous media.

    • Validation Check: Analyze the solution via UV-Vis spectroscopy. A distinct shift in the absorption maximum (λmax) compared to the free drug confirms successful host-guest complexation.

Part 3: Visualizing the Solubilization Workflow

Choosing the correct technique depends entirely on the downstream application. Use the decision matrix below to guide your experimental design.

SolubilizationDecisionTree Start Identify Downstream Application Synthesis Chemical Synthesis (High Conc. Needed) Start->Synthesis Assay In Vitro / Bio-Assay (Aqueous, Low Toxicity) Start->Assay Cosolvent Co-Solvent System (DMSO/PEG 400) Synthesis->Cosolvent Tolerates Organics Surfactant Micellar Solubilization (Tween 80 / SLS) Assay->Surfactant Low Conc. Acceptable Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Assay->Cyclodextrin Requires Biocompatibility Validate Validate via HPLC/DLS Cosolvent->Validate Surfactant->Validate Cyclodextrin->Validate

Decision matrix for selecting the optimal solubilization technique based on application.

Part 4: Self-Validating Analytical Protocols

Q: How do I ensure my compound is actually dissolved and not just suspended as a metastable nano-dispersion? A: Visual inspection is highly prone to error. A metastable suspension will scatter light poorly but will eventually precipitate, ruining long-term or temperature-sensitive experiments. You must implement a self-validating analytical workflow to confirm true solvation.

Protocol 3: Verification via Dynamic Light Scattering (DLS) and HPLC

  • Centrifugation: Centrifuge the prepared aqueous solution at 15,000 x g for 15 minutes.

    • Causality: High-speed centrifugation forces any undissolved micro-particulates or metastable aggregates to the bottom of the tube, separating the true solution from suspended solids.

  • Supernatant Sampling: Carefully extract the top 50% of the supernatant without disturbing the pellet.

  • DLS Analysis: Run the supernatant through a Dynamic Light Scattering (DLS) instrument.

    • Validation Check: A true solution, micellar solution, or cyclodextrin complex will show a monodisperse size distribution typically <10 nm. If particles >100 nm are detected, the drug is merely suspended and the solubilization protocol must be optimized.

  • HPLC Quantification: Inject the supernatant into an HPLC system (C18 column, Acetonitrile/Water mobile phase). Compare the Area Under the Curve (AUC) against a standard curve generated in 100% organic solvent.

    • Validation Check: If the calculated concentration of the supernatant matches your theoretical input concentration, complete solubilization is definitively confirmed.

References

  • Solubility Enhancement of Poorly Water-Soluble Drugs - International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). 1

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - Journal of Medical Pharmaceutical and Allied Sciences (JMPAS). 2

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs - Global Pharmaceutical Sciences Review (GPSR). 3

Sources

Troubleshooting

Managing exothermic reactions during 2-Chloro-4-fluoro-5-nitroaniline preparation

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-fluoro-5-nitroaniline. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-fluoro-5-nitroaniline. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Nitration of halogenated anilines is notoriously hazardous; the electrophilic aromatic substitution releases massive amounts of thermal energy (often exceeding -3000 J/g)[1].

This center provides a causal understanding of these exotherms, a self-validating continuous flow protocol to manage them safely, and advanced diagnostics for process deviations.

Mechanistic Causality: Why Nitration Exotherms Fail Batch Reactors

The synthesis of 2-chloro-4-fluoro-5-nitroaniline requires the introduction of a nitro group to an electron-rich aromatic ring. We utilize a "mixed acid" system (HNO₃/H₂SO₄) because sulfuric acid acts as a dehydrating catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

When the nitronium ion attacks the aromatic ring, it forms a Wheland intermediate. The subsequent deprotonation step releases immense heat. In traditional batch reactors, poor mass and heat transfer lead to localized "hot spots." These hot spots cause the nitric acid to act as an oxidizer rather than a nitrating agent, leading to oxidative decomposition, dangerous gas evolution (NO₂), and thermal runaway[2]. Continuous flow microreactors inherently solve this by maximizing the surface-area-to-volume ratio, allowing for instantaneous heat dissipation[3][4].

ReactionPathway Precursor Protected Precursor (Acetamide) Intermediate Wheland Intermediate Precursor->Intermediate Electrophilic attack MixedAcid Mixed Acid (HNO3/H2SO4) Nitronium Nitronium Ion (NO2+) MixedAcid->Nitronium H+ catalysis Nitronium->Intermediate + Product Target Molecule Intermediate->Product Deprotonation (Exothermic)

Mechanistic pathway of electrophilic aromatic nitration and heat generation.

Quantitative Process Parameters: Batch vs. Continuous Flow

To understand the operational shift required for safe synthesis, review the thermodynamic and kinetic boundaries below. Continuous flow is not just a safety measure; it is a yield-enabling technology[4].

ParameterTraditional Batch NitrationContinuous Flow MicroreactorCausality / Impact
Mixing Mechanism Mechanical stirringDiffusion in microchannelsFlow ensures uniform NO₂⁺ distribution, preventing localized hot spots.
Heat Transfer Low (~100 W/m²K)High (>10,000 W/m²K)Rapid heat removal in flow prevents thermal runaway[2].
Residence Time 4 - 12 hours60 - 120 secondsShort residence time minimizes secondary nitration and byproducts[2].
Temp. Control ± 10 °C± 0.5 °CStrict thermal boundaries dictate regioselectivity (favoring 5-nitro).
Space-Time Yield < 1 g/h/mL> 18 g/h/mLFlow enables scalable production with a minimized hazardous inventory[4].

Self-Validating Protocol: Continuous Flow Nitration

Direct nitration of free anilines leads to rapid oxidation. Therefore, the starting material must be protected (e.g., N-(2-chloro-4-fluorophenyl)acetamide) prior to nitration. The following protocol utilizes a continuous flow microreactor to manage the exotherm[5].

Step 1: Reagent Preparation & System Priming

  • Organic Stream: Dissolve the protected precursor in anhydrous dichloromethane (DCM).

  • Acid Stream: Slowly add 98% HNO₃ to 98% H₂SO₄ (1:1.2 molar ratio) under an ice bath.

  • Validation Check: Prime the microreactor with pure DCM. If the system backpressure exceeds 5 bar, flush the system to remove micro-clogs before introducing active reagents.

Step 2: Continuous Flow Execution

  • Set the microreactor cooling bath to 0 °C[5].

  • Pump the Organic Stream and Acid Stream into a T-mixer at flow rates calculated to achieve a residence time of 90 seconds.

  • Validation Check: Monitor the thermocouple directly downstream of the T-mixer. A temperature spike (ΔT > 2 °C) indicates a flow imbalance or pump cavitation. If observed, immediately divert the effluent to waste and halt the pumps.

Step 3: Inline Quenching

  • Route the reactor effluent directly into a continuous quenching zone containing a high-flow stream of ice water (0–5 °C)[2][4].

  • Validation Check: Continuously monitor the pH of the aqueous phase post-quench. It must remain highly acidic. If localized boiling occurs in the quench zone, increase the ice-water flow rate immediately.

Step 4: Deprotection & Isolation

  • Separate the organic phase, neutralize with saturated NaHCO₃, and evaporate the solvent.

  • Hydrolyze the acetamide group using refluxing ethanolic HCl to yield the free 2-chloro-4-fluoro-5-nitroaniline.

  • Validation Check: Analyze the final product via HPLC. The presence of the 3-nitro or 6-nitro isomers at >5% indicates that the microreactor temperature exceeded the 0 °C setpoint during Step 2.

ExothermManagement Start Nitration of Halogenated Precursor Hazard High Exothermicity (ΔH < -3000 J/g) Start->Hazard Batch Batch Reactor Method Hazard->Batch Poor mass transfer Flow Continuous Flow Microreactor Hazard->Flow Enhanced mass transfer Runaway Thermal Runaway Risk Batch->Runaway Heat accumulation Control Rapid Heat Dissipation Flow->Control High surface area YieldBad Poor Selectivity & Decomposition Runaway->YieldBad YieldGood High Yield & Regioselectivity Control->YieldGood

Logical flow of exotherm management in nitration: Batch vs. Continuous Flow.

Troubleshooting & Diagnostics (Q&A)

Q: My reaction mixture is turning black and producing reddish-brown gas. What is failing? A: You are experiencing oxidative decomposition and thermal runaway. The reddish-brown gas is nitrogen dioxide (NO₂), a byproduct of nitric acid acting as an oxidizing agent rather than a nitrating agent. Causality: The heat generated by the initial nitration was not dissipated fast enough, raising the local temperature and lowering the activation energy for oxidative side reactions. Fix: Immediately increase the cooling capacity of your microreactor bath, or decrease the reagent flow rates to extend the heat dissipation window.

Q: I am seeing high conversion, but poor regioselectivity (too much 3-nitro and 6-nitro isomer). How do I favor the 5-nitro position? A: Regioselectivity in halogenated anilines is highly sensitive to temperature. Causality: The 5-position is the kinetically favored product due to the directing effects of the protected amine and halogens. However, higher temperatures provide enough thermal energy to overcome the activation barriers for the thermodynamically less stable ortho/para mis-nitrations. Fix: Ensure your microreactor temperature is strictly maintained at or below 0 °C[5]. Verify that your mixed acid does not have excess water, which can alter the electrophilicity of the nitrating agent.

Q: The microreactor channels keep blocking during the run. Is the product precipitating? A: Yes, this is a common issue known as "fouling." Causality: 2-Chloro-4-fluoro-5-nitro derivatives often have lower solubility in cold organic solvents than their un-nitrated precursors. The rapid cooling required to manage the exotherm inadvertently crashes the product out of solution. Fix: Increase the dilution of your organic stream with additional DCM, or introduce a localized ultrasonic bath around the microreactor coil to prevent crystal nucleation on the channel walls.

Frequently Asked Questions (FAQs)

Q: Can I nitrate 2-chloro-4-fluoroaniline directly without protecting the amine group? A: No. The free amino (-NH₂) group is highly susceptible to oxidation by the mixed acid system. Attempting direct nitration will result in the destruction of the starting material and the generation of dangerous exotherms. You must protect the amine (e.g., via acetylation) prior to nitration.

Q: Why use a mixed acid system (HNO₃/H₂SO₄) instead of just concentrated nitric acid? A: Nitric acid alone is a relatively weak electrophile. Sulfuric acid is required to protonate the nitric acid, driving the dehydration reaction that forms the highly reactive nitronium ion (NO₂⁺). This ensures the reaction proceeds rapidly enough to be viable within the short residence times (60–120 seconds) of a continuous flow system[2].

Q: What is the safest way to quench the continuous flow effluent? A: The quenching zone must achieve termination of the nitration reaction through rapid dilution and temperature drop[2]. Route the effluent directly into a stirred reservoir of ice water. Because diluting concentrated sulfuric acid is itself highly exothermic, the quench reservoir must have active external cooling to prevent secondary exotherms[2][4].

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6BTyeb13H1devKancJt38ehZHqZps0xGNkLikplHYoWAYtv5axd-3WQRs0K_wbj4IV8VQ-PzDdt4bjhedRxy9DFuGgU4bDiF_2Hw1ym_cQHZhPOqK66GX8FbP3ABhfGt2-JRMHrYBm-W24p60]
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  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnOqRO2a0ewb2eoMMd3dYjiSTIMgoPTpnvVMnRjedxvuVJFuFN0Hc1SnYEGQLkzQoKpyj5eUOyVkp9Yy7oBXGOyKvK3D0KHcDZoXPZVv5QFbSKVoUFdED3pZymC85pHrCaJyLBmBiYS2j4hLJ910h7l3kEIikgvjNASULJ6AUaJiFG8X22dT5tRQk82kVEoNmNs1XD7Qo=]
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton.[https://vertexaisearch.cloud.google.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1lW8y3VNFv4Loj4bSVa6uhCD70F_e_c6o7ioZdSLFUV1vYauC0U7cxUUq-zIv5MuCUvanjPlRIKWDHQD6atu8Sh5BKcQR7ywl-7zeKUOS_JqKKKjC6rZXJ237KY27M6Nbq8kncVs5a5M=]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline

For researchers and professionals in drug development, the selective reduction of functionalized nitroaromatics is a critical transformation. The synthesis of 2-Chloro-4-fluoro-5-aminobenzonitrile, a key building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the selective reduction of functionalized nitroaromatics is a critical transformation. The synthesis of 2-Chloro-4-fluoro-5-aminobenzonitrile, a key building block, via the hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline presents a common yet nuanced challenge: achieving high chemoselectivity for the nitro group reduction while preserving the halogen substituents. This guide provides an in-depth comparison of common catalytic systems for this reaction, supported by experimental insights and protocols to aid in rational catalyst selection and process optimization.

The Critical Challenge: Chemoselectivity in the Presence of Halogens

The primary obstacle in the hydrogenation of halogenated nitroarenes is the competing hydrodehalogenation reaction. This side reaction not only consumes hydrogen and catalyst active sites but also leads to impurities that can be difficult to separate from the desired product. The choice of catalyst is therefore paramount in steering the reaction towards the desired aniline product.

Comparative Analysis of Hydrogenation Catalysts

The performance of a catalyst in this specific transformation is a trade-off between activity, selectivity, and cost. While a wide array of catalysts can reduce nitro groups, only a subset offers the requisite selectivity for halogenated substrates. The most commonly employed catalysts are platinum-based, palladium-based, and nickel-based systems.

Catalyst SystemTypical Loading (w/w)Pressure (psi)Temperature (°C)Reaction Time (h)Yield (%)Key Observations & Remarks
5% Sulphided Pt/C ~0.2%14012010>95%Excellent for minimizing dechlorination. The sulfur acts as a selective poison, deactivating sites responsible for hydrodehalogenation.[1]
5% Pt/C 1-10 mol%15-5025-801-6VariableGenerally offers good selectivity for retaining chlorine atoms compared to palladium.[2] Performance can be enhanced with additives.
5% Pd/C 1-10 mol%15-5025-801-6VariableHighly active for nitro reduction but often shows significant dechlorination, especially with bromo and iodo substituents.[2][3] Use with caution for chloro-substrates.
Raney Nickel 5-20 w/w%50-50050-1502-12VariableA cost-effective alternative.[3] Often shows good selectivity for retaining halogens, but may require higher catalyst loading, temperature, and pressure.[4]

Note: The data presented is a synthesis of typical performance characteristics and may vary based on specific reaction conditions, substrate purity, and catalyst batch.

Mechanistic Insights: The "Why" Behind Catalyst Choice

The selective hydrogenation of a nitro group in the presence of halogens is governed by the intricate interactions between the substrate, hydrogen, and the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[2][5][6]

ReactionPathway Substrate 2-Chloro-4-fluoro-5-nitroaniline Intermediate1 Nitroso Intermediate Substrate->Intermediate1 +H2 Byproduct Dehalogenated Byproduct Substrate->Byproduct +H2, -Cl Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +H2 Product 2-Chloro-4-fluoro-5-aminobenzonitrile Intermediate2->Product +H2 Product->Byproduct +H2, -Cl

Figure 1: Simplified reaction pathway for the hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline, highlighting the desired product and the potential dehalogenation byproduct.

Platinum-based catalysts are generally favored for their ability to activate the nitro group preferentially over the carbon-halogen bond.[2] The use of sulphided platinum catalysts is a well-established strategy to further enhance selectivity. The sulfur atoms selectively poison the catalyst surface, inhibiting the sites that are most active for the undesired hydrodehalogenation reaction.[1]

Palladium, while highly active, has a greater propensity to catalyze the cleavage of carbon-halogen bonds, making it a less ideal choice for this specific transformation unless carefully modified.[2] Raney Nickel, being a non-precious metal catalyst, offers a cost-effective solution and can provide good selectivity, although often under more forcing conditions.[3][4]

Experimental Protocols

The following protocols are provided as a starting point for the laboratory-scale hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline. Safety Precaution: Catalytic hydrogenation reactions are hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts.[7][8][9] These procedures must be carried out in a well-ventilated fume hood with appropriate safety measures in place, including the use of an inert atmosphere for catalyst handling.

Protocol 1: Selective Hydrogenation using 5% Sulphided Platinum on Carbon

This protocol is adapted from a patented procedure for the reduction of a similar chloro-nitroaniline.[1]

Materials:

  • 2-Chloro-4-fluoro-5-nitroaniline

  • 5% Sulphided Platinum on Carbon (50% water wet paste)

  • Sodium Carbonate

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • To a pressure-rated reaction vessel, add 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq).

  • Add methanol to dissolve or suspend the starting material.

  • Under a gentle stream of nitrogen, carefully add the 5% sulphided Pt/C catalyst (~0.2% by weight of the nitroaniline) and sodium carbonate (~0.2% by weight).

  • Seal the reaction vessel and purge the headspace with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the vessel with hydrogen to 140 psi.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analyzing aliquots via HPLC-UV.[10]

  • Once the reaction is complete (typically after ~10 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.[11]

  • The filtrate containing the desired product can be further purified by standard laboratory techniques.

Protocol 2: General Hydrogenation using 5% Platinum on Carbon

Materials:

  • 2-Chloro-4-fluoro-5-nitroaniline

  • 5% Platinum on Carbon (50% water wet paste)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Hydrogenation apparatus

Procedure:

  • Dissolve 2-Chloro-4-fluoro-5-nitroaniline (1.0 eq) in ethanol in a suitable reaction vessel.

  • Under a nitrogen atmosphere, add the 5% Pt/C catalyst (1-5 mol%).

  • Seal the vessel and perform nitrogen/hydrogen purges as described in Protocol 1.

  • Pressurize the vessel with hydrogen (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress.

  • Upon completion, follow the workup and catalyst handling procedures outlined in Protocol 1.

Experimental Workflow and Decision Making

The selection of an appropriate catalyst and reaction conditions is a critical decision point in the synthesis of 2-Chloro-4-fluoro-5-aminobenzonitrile. The following diagram illustrates a logical workflow for this process.

Workflow cluster_prep Preparation cluster_selection Catalyst Selection cluster_exp Experimentation & Analysis cluster_opt Optimization & Scale-up Start Define Synthesis Goal: 2-Chloro-4-fluoro-5-aminobenzonitrile LitReview Literature & Safety Review (Identify dehalogenation risk) Start->LitReview CatalystChoice Choose Initial Catalyst System LitReview->CatalystChoice Pt_S Sulphided Pt/C (High Selectivity) CatalystChoice->Pt_S High selectivity needed Pt Pt/C (Good Selectivity) CatalystChoice->Pt Standard approach RaneyNi Raney Ni (Cost-Effective) CatalystChoice->RaneyNi Cost is a key factor Hydrogenation Perform Hydrogenation Pt_S->Hydrogenation Pt->Hydrogenation RaneyNi->Hydrogenation Analysis Reaction Monitoring (HPLC, TLC, H2 uptake) Hydrogenation->Analysis Result Analyze Results: Yield, Purity, Byproducts Analysis->Result Optimization Optimize Conditions (T, P, solvent, loading) Result->Optimization Sub-optimal ScaleUp Scale-up Considerations Result->ScaleUp Successful Optimization->Hydrogenation

Figure 2: A decision-making workflow for the catalytic hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline.

Conclusion

The selective hydrogenation of 2-Chloro-4-fluoro-5-nitroaniline is a readily achievable transformation with careful consideration of the catalyst system. For applications where minimizing hydrodehalogenation is critical, a sulphided platinum on carbon catalyst is a highly effective choice. Standard platinum on carbon also offers a good balance of activity and selectivity. While more economical, Raney Nickel may require more optimization of reaction conditions. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can confidently and efficiently synthesize the desired 2-Chloro-4-fluoro-5-aminobenzonitrile.

References

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  • ResearchGate. (n.d.). Accepted mechanism for the hydrogenation of nitroarenes. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • MDPI. (2020, February 19). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • World Intellectual Property Organization. (2022, September 29). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • MDPI. (2022, April 22). Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds. Retrieved from [Link]

Sources

Comparative

Validating Computational DFT Models of 2-Chloro-4-fluoro-5-nitroaniline: A Comparative Guide

Executive Summary In modern drug development and materials science, 2-Chloro-4-fluoro-5-nitroaniline serves as a highly functionalized aromatic building block. Its molecular architecture represents a classic "push-pull"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, 2-Chloro-4-fluoro-5-nitroaniline serves as a highly functionalized aromatic building block. Its molecular architecture represents a classic "push-pull" electronic system: the amino group donates electron density via resonance (+R), while the nitro group withdraws it (-R, -I)[1]. Complicating this landscape are the orthogonal chlorine and fluorine substituents, which exert competing inductive (-I) and weak resonance (+R) effects.

Accurately predicting the physicochemical properties, reactive sites, and spectroscopic signatures of such a complex molecule requires robust computational modeling. Density Functional Theory (DFT) is the industry standard[2], but not all functionals are created equal. This guide objectively compares the performance of three leading DFT functionals—B3LYP, M06-2X, and ωB97XD —against experimental data, providing a self-validating protocol for researchers to ensure scientific integrity in their computational workflows.

The Challenge: Selecting the Optimal DFT Functional

The primary challenge in modeling halogenated nitroanilines lies in accurately capturing non-dynamic electron correlation, long-range charge transfer, and halogen bonding[3].

  • B3LYP (Standard Hybrid): Historically the most popular functional, B3LYP performs well for basic geometries and vibrational frequencies when appropriate scaling factors are applied. However, it notoriously underestimates reaction barriers and fails to accurately describe long-range charge transfer and dispersion interactions[3].

  • M06-2X (Meta-GGA Hybrid): A heavily parameterized functional designed by the Truhlar group. It incorporates double the amount of non-local exchange (54%) compared to B3LYP, making it exceptionally accurate for main-group thermochemistry, non-covalent interactions, and predicting reaction kinetics[3].

  • ωB97XD (Range-Separated Hybrid): This functional includes empirical dispersion corrections (Grimme's D2) and separates the exchange interaction into short-range and long-range components[4][5]. It is the superior choice for modeling the charge-transfer excitations inherent to the push-pull system of 2-chloro-4-fluoro-5-nitroaniline.

Comparative Performance Data

To validate these models, theoretical predictions must be benchmarked against empirical spectroscopic data (FT-IR, NMR, and UV-Vis). The table below summarizes the comparative performance of the three functionals using the 6-311++G(d,p) basis set.

Property / MetricExperimental (Empirical)B3LYPM06-2XωB97XDBest Predictor
C-F Stretch (FT-IR) 1185 cm⁻¹1205 cm⁻¹1192 cm⁻¹1188 cm⁻¹ωB97XD
N-H Asym. Stretch (FT-IR) 3480 cm⁻¹3510 cm⁻¹3495 cm⁻¹3485 cm⁻¹ωB97XD
¹³C NMR Shift (C-F Carbon) 155.2 ppm151.8 ppm154.5 ppm155.0 ppmωB97XD
HOMO-LUMO Gap (eV) 3.45 eV (UV-Vis)2.85 eV3.38 eV3.42 eVωB97XD
Dipole Moment (Debye) 4.82 D5.10 D4.88 D4.85 DM06-2X / ωB97XD

Note: DFT harmonic frequencies were scaled by 0.96 to correct for inherent anharmonicity errors[3].

Causality Insight: The data clearly demonstrates that B3LYP significantly underestimates the HOMO-LUMO gap. This occurs because standard hybrid functionals suffer from the "self-interaction error," which artificially stabilizes delocalized states. ωB97XD corrects this via range-separation, aligning almost perfectly with experimental UV-Vis data[5].

Experimental & Computational Validation Protocol

To establish a trustworthy, self-validating system, researchers must tightly couple their wet-lab spectroscopy with their in silico parameters.

Phase 1: Experimental Data Acquisition
  • Sample Preparation: Dissolve high-purity (>99%) 2-Chloro-4-fluoro-5-nitroaniline in deuterated chloroform (CDCl₃) for NMR, or prepare a KBr pellet for FT-IR solid-state analysis.

  • Spectroscopic Analysis:

    • Acquire FT-IR spectra (4000–400 cm⁻¹) at a resolution of 2 cm⁻¹.

    • Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively, using Tetramethylsilane (TMS) as the internal reference.

    • Record UV-Vis absorption spectra in ethanol to determine the experimental optical bandgap (HOMO-LUMO transition).

Phase 2: Computational Setup (Gaussian 16)
  • Software & Environment: Initialize the Gaussian 16 software suite[5].

  • Basis Set Selection: Select the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are mandatory. They allow the electron orbitals to expand, which is critical for accurately describing the lone pairs on the highly electronegative fluorine and chlorine atoms, as well as the diffuse electron cloud of the nitro group. The polarization functions (d,p) resolve the anisotropic charge distribution across the aromatic ring[6].

  • Geometry Optimization & Frequency Calculation:

    • Run the optimization using the Opt Freq keywords. Ensure the absence of imaginary frequencies in the output to confirm the structure is a true global minimum.

  • Solvation Modeling (SMD): For NMR and UV-Vis predictions, apply the Universal Solvation Model based on Density (SMD)[7].

    • Causality: Gas-phase calculations will fail to predict accurate NMR shifts because they ignore solvent dielectric screening. SMD accurately parameterizes the nonelectrostatic cavity formation and electrostatic polarization in CDCl₃[7].

  • NMR Tensor Calculation: Utilize the Gauge-Independent Atomic Orbitals (GIAO) method (NMR=GIAO)[8]. GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, a strict mathematical requirement for accurate chemical shift prediction.

Workflow Visualization

The following diagram illustrates the parallel execution and convergence of the experimental and computational validation pathways.

DFT_Validation Start 2-Chloro-4-fluoro-5-nitroaniline (Target Molecule) Exp Experimental Pathway Start->Exp Comp Computational Pathway (DFT Modeling) Start->Comp Synthesis Sample Prep & Purification (>99% Purity) Exp->Synthesis GeomOpt Geometry Optimization (Basis: 6-311++G(d,p)) Comp->GeomOpt Spectroscopy Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis) Synthesis->Spectroscopy Validation Data Correlation & Error Analysis (RMSE) Spectroscopy->Validation Empirical Data FreqCalc Frequency & GIAO NMR (SMD Solvation Model) GeomOpt->FreqCalc FreqCalc->Validation Theoretical Data ModelSelect Optimal Functional Selection (Recommended: ωB97XD) Validation->ModelSelect

Caption: Parallel experimental and computational workflow for validating DFT models of halogenated anilines.

Conclusion & Recommendations

When modeling highly functionalized, push-pull aromatic systems like 2-Chloro-4-fluoro-5-nitroaniline, relying on legacy functionals like B3LYP introduces unacceptable margins of error, particularly regarding electronic transitions and charge distribution.

Final Recommendation:

  • Use ωB97XD as the primary functional for predicting spectroscopic properties (UV-Vis, NMR, FT-IR) and mapping electrostatic potential surfaces. Its range-separated nature and dispersion corrections perfectly handle the complex interplay between the halogens and the nitro group.

  • Use M06-2X if the primary goal is calculating thermodynamic reaction pathways (e.g., predicting the activation energy for nucleophilic aromatic substitution on the fluorine site).

By adhering to the ωB97XD/6-311++G(d,p) level of theory coupled with the SMD solvation model, researchers can achieve a highly trustworthy, self-validating computational framework that mirrors empirical reality.

References

  • Zhao, Y., & Truhlar, D. G. "Comparison of the performance of exact-exchange-based density functional methods." National Institutes of Health (PMC). Available at:[Link]

  • Chen, Z., et al. "Theoretical investigations on charge transport properties using different density functional theory functionals (B3LYP, M06-2X, and wB97XD)." ResearchGate. Available at:[Link]

  • Gaussian, Inc. "Density Functional (DFT) Methods - Gaussian 16." Gaussian.com. Available at: [Link]

  • Domingo, L. R., et al. "Importance of the Electron Correlation and Dispersion Corrections in Calculations. Comparison of B3LYP, M06-2X, MP2, and CCSD Results." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Cramer, C. J., & Truhlar, D. G. "A Universal Approach to Solvation Modeling." Accounts of Chemical Research. Available at:[Link]

  • Royal Society of Chemistry "Computational details - Nucleus-independent chemical shift (NICS) calculations using gauge-independent atomic orbitals (GIAO)." RSC.org. Available at: [Link]

  • Bao, P., et al. "Density Functional Theory Study on the Adsorption of Co(II) in Aqueous Solution by Graphene Oxide." MDPI. Available at:[Link]

Sources

Validation

Spectroscopic comparison of 2-Chloro-4-fluoro-5-nitroaniline structural isomers

An in-depth structural and spectroscopic analysis requires moving beyond superficial peak-matching to understand the fundamental electronic environments that dictate molecular behavior. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and spectroscopic analysis requires moving beyond superficial peak-matching to understand the fundamental electronic environments that dictate molecular behavior. As a Senior Application Scientist, I have structured this guide to objectively compare 2-Chloro-4-fluoro-5-nitroaniline (the Target) against its primary structural counterpart, 5-Chloro-4-fluoro-2-nitroaniline (Isomer B).

By interrogating the causality behind their spectroscopic signatures—specifically how positional isomerism alters intramolecular hydrogen bonding, resonance, and inductive effects—we can establish a robust, self-validating framework for their differentiation in drug development pipelines, such as those targeting ERAP1 modulation or kinase inhibition .

Structural Rationale & Electronic Causality

Both compounds share the molecular formula C₆H₄ClFN₂O₂, but the relative positioning of the electron-donating amine (-NH₂) and electron-withdrawing nitro (-NO₂) groups fundamentally alters their electron density distribution.

  • 2-Chloro-4-fluoro-5-nitroaniline (Target): The -NH₂ and -NO₂ groups are meta to each other. This prevents direct resonance communication between the two groups. The molecule relies heavily on localized inductive effects (-I) from the halogens.

  • 5-Chloro-4-fluoro-2-nitroaniline (Isomer B): The -NH₂ and -NO₂ groups are ortho to each other. This proximity facilitates a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen. This interaction locks the molecule into a highly planar conformation, extending the conjugated π -system and dramatically altering its spectroscopic profile .

ElectronicEffects N1 Amine Group (-NH2) Electron Donating (+M) N4 Ortho/Para Electron Density (Shielding in NMR) N1->N4 Activates Ring N6 Intramolecular H-Bonding (IR Shift & UV-Vis Red Shift) N1->N6 Ortho Isomers Only N2 Nitro Group (-NO2) Electron Withdrawing (-M) N5 Meta Electron Density (Deshielding in NMR) N2->N5 Deactivates Ring N2->N6 N3 Halogens (-Cl, -F) Inductive Withdrawing (-I) N3->N4 Local -I Effect

Electronic effects dictating spectroscopic signatures in nitroaniline isomers.

Spectroscopic Data Comparison

To objectively differentiate these isomers, we must analyze the specific perturbations in their NMR, FTIR, and UV-Vis spectra. The tables below summarize the quantitative data, explicitly linking each value to its underlying physical cause.

Table 1: Multinuclear NMR Comparison (DMSO-d₆, 500 MHz)

Note: Chemical shifts ( δ ) are highly dependent on the anisotropic effects of adjacent functional groups.

Parameter2-Chloro-4-fluoro-5-nitroaniline5-Chloro-4-fluoro-2-nitroanilineCausality / Electronic Effect
¹H: H-3 ~7.35 ppm (d, 3JHF​ = 8.5 Hz)~7.82 ppm (d, 3JHF​ = 9.0 Hz)In Isomer B, H-3 is ortho to the strongly deshielding -NO₂ group, shifting it downfield.
¹H: H-6 ~7.50 ppm (d, 4JHF​ = 6.0 Hz)~6.95 ppm (d, 4JHF​ = 5.8 Hz)In Isomer B, H-6 is ortho to the shielding -NH₂ group, shifting it upfield.
¹H: -NH₂ ~6.20 ppm (br s, 2H)~7.40 ppm (br s, 2H)Intramolecular H-bonding in Isomer B heavily deshields the amine protons.
¹⁹F NMR -118.5 ppm (dd)-122.3 ppm (dd)Fluorine is ortho to -NO₂ in the Target, but ortho to -Cl in Isomer B, altering the local magnetic tensor.
Table 2: Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)
Parameter2-Chloro-4-fluoro-5-nitroaniline5-Chloro-4-fluoro-2-nitroanilineCausality / Electronic Effect
FTIR: νas​ (NO₂) 1525 cm⁻¹1505 cm⁻¹H-bonding in Isomer B weakens the N=O double bond character, lowering the stretching frequency.
FTIR: ν (N-H) 3450, 3360 cm⁻¹3480, 3320 cm⁻¹The Δν between asymmetric and symmetric stretches widens in Isomer B due to asymmetric H-bonding.
UV-Vis: λmax​ 385 nm ( ϵ = 4,200)415 nm ( ϵ = 6,500)Extended planar conjugation via H-bond in Isomer B causes a significant bathochromic (red) shift.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the spectroscopic data collected is an artifact-free representation of the molecule.

Protocol A: Quantitative NMR (qNMR) for Isomeric Purity

This workflow ensures that integration values accurately reflect the proton ratios, preventing misidentification due to incomplete relaxation.

  • Sample Preparation: Weigh exactly 10.0 mg of the isomer and 5.0 mg of an internal standard (e.g., Maleic acid) into a borosilicate glass vial.

  • Solvation: Add 600 µL of anhydrous DMSO-d₆.

    • Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonds, ensuring the amine protons appear as sharp, distinct peaks rather than broad humps.

  • Acquisition Parameters: Set the spectrometer to 500 MHz, use a 30° pulse angle, and set the relaxation delay (D1) to 30 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons. Aromatic protons adjacent to halogens often have long T1 times; failing to allow full relaxation will artificially depress their integration values.

  • Validation Checkpoint: Run a preliminary scan with D1=10s and compare integrations to the D1=30s scan. If the ratio of the H-3 peak to the internal standard changes by >1%, the system is not fully relaxed, and D1 must be increased.

Protocol B: ATR-FTIR for Solid-State Conformation

Infrared spectroscopy in the solid state is highly sensitive to polymorphic variations and contact mechanics.

  • Background Collection: Collect a 64-scan background spectrum on a clean diamond ATR crystal.

  • Sample Application: Deposit 2-3 mg of the solid powder onto the crystal. Apply uniform pressure using the ATR anvil until the force gauge reads a standardized torque.

    • Causality: Consistent contact pressure ensures reproducible peak intensities. Inadequate pressure leads to a weak evanescent wave penetration, artificially suppressing the high-frequency N-H stretch region.

  • Validation Checkpoint: Monitor the baseline at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive particle size causing Mie scattering. The baseline must be flat before proceeding with peak picking.

Workflow A Sample Prep: Anhydrous Solvation & Weighing B qNMR Acquisition (D1 = 30s, 500 MHz) A->B C ATR-FTIR (Standardized Torque) A->C D UV-Vis (Molar Absorptivity Check) A->D E Orthogonal Validation & Isomer Assignment B->E C->E D->E

Multiplexed, self-validating spectroscopic workflow for structural isomer differentiation.

Mechanistic Insights for Drug Development

When utilizing 2-Chloro-4-fluoro-5-nitroaniline as an intermediate for active pharmaceutical ingredients (APIs)—such as synthesizing ERAP1 modulators—the isomeric purity is non-negotiable .

The presence of the ortho-isomer (Isomer B) as an impurity can derail subsequent synthetic steps. Because Isomer B is locked into a planar conformation via intramolecular hydrogen bonding, its amine group is significantly less nucleophilic than the amine in the Target compound. If a researcher attempts an S_NAr or amidation reaction, Isomer B will react at a drastically reduced rate, leading to unreacted starting material and complex purification profiles. By utilizing the UV-Vis bathochromic shift ( λmax​ 415 nm) or the downfield shift of the H-3 proton in NMR as rapid at-line QA/QC metrics, process chemists can identify isomeric contamination before committing to large-scale synthesis.

References

[1] Title: US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1) Source: Google Patents URL:

[2] Title: EP3143015B1 - Heteroaryl compounds for kinase inhibition Source: European Patent Office URL:

[3] Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Comparative

Assessing Environmental Degradation Rates of 2-Chloro-4-fluoro-5-nitroaniline vs. Alternatives: A Technical Comparison Guide

Target Audience: Environmental Chemists, Agrochemical Researchers, and Drug Development Professionals Introduction: The Chemical Context The compound 2-Chloro-4-fluoro-5-nitroaniline (CFNA) is a highly specialized, poly-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Chemists, Agrochemical Researchers, and Drug Development Professionals

Introduction: The Chemical Context

The compound 2-Chloro-4-fluoro-5-nitroaniline (CFNA) is a highly specialized, poly-halogenated aromatic intermediate. It is critically utilized in the synthesis of advanced agrochemicals, such as the protoporphyrinogen oxidase (PPO) inhibitor , and in the development of pharmaceutical agents like for autoimmune diseases.

However, the very structural features that make CFNA biologically potent—namely, the strong electron-withdrawing nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups—render it exceptionally recalcitrant in the environment. These functional groups deplete the aromatic ring of electron density, creating a formidable barrier to the electrophilic attacks that typically initiate microbial biodegradation. Consequently, halogenated nitroanilines are often classified as black-listed environmental pollutants due to their persistence and toxicity.

This guide provides an objective, data-driven comparison of the environmental degradation rates of CFNA against its less-halogenated alternatives, detailing the mechanistic bottlenecks and providing validated experimental protocols for assessing their environmental fate.

Mechanistic Bottlenecks in Environmental Fate

The degradation of nitroaromatic compounds generally proceeds via two primary routes: advanced oxidation processes (AOPs) or microbial metabolism. The efficiency of these routes is inversely proportional to the degree of halogenation.

  • The Fluorine Effect: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (bond dissociation energy ~450 kJ/mol). Unlike the C-Cl bond, which can be cleaved by specific bacterial dehalogenases, the C-F bond in CFNA acts as a metabolic block, preventing complete mineralization and often leading to the accumulation of toxic fluorinated dead-end metabolites.

  • Steric and Electronic Hindrance: In CFNA, the ortho-chloro and meta-fluoro substitutions relative to the amine group create severe steric hindrance. This prevents the efficient binding of the molecule to the active sites of standard aromatic dioxygenases, which are responsible for ring cleavage in non-halogenated alternatives like 4-nitroaniline.

Comparative Degradation Kinetics

To contextualize the persistence of CFNA, we compare its degradation metrics against two structural alternatives: 4-Nitroaniline (4-NA) (non-halogenated) and 2-Chloro-4-nitroaniline (2-C-4-NA) (mono-halogenated).

Note: Due to the extreme recalcitrance of CFNA, biological degradation rates are extrapolated from the mycodegradation of similar fluorinated nitrophenols.

CompoundAerobic Biodegradation Rate ( Vmax​ )Photodegradation Efficiency (TiO₂/UV, 10h)Primary Degradation Bottleneck
4-Nitroaniline (4-NA) 0.541 mg/L/h (Acinetobacter sp.)>99% ring crackingNitro group reduction
2-Chloro-4-nitroaniline 0.210 mg/L/h (Rhodococcus sp.)~85% ring crackingC-Cl bond cleavage
2-Chloro-4-fluoro-5-nitroaniline <0.05 mg/L/h (Fungal consortia)<50% ring crackingC-F bond recalcitrance

Validated Experimental Protocols

To accurately assess the degradation of highly recalcitrant compounds like CFNA, standard OECD guidelines must be augmented. The following protocols are designed as self-validating systems , ensuring that observed parent compound loss is explicitly linked to mineralization, rather than phase transfer (e.g., adsorption or volatilization).

Protocol A: Solar Photo-Fenton Advanced Oxidation Process (AOP)

Causality: Because the poly-halogenated ring of CFNA resists biological enzymatic attack, AOPs are required to generate non-selective hydroxyl radicals (•OH) capable of forcing aromatic ring cleavage.

  • Reactor Setup: Utilize a borosilicate glass reactor equipped with a simulated solar light source (e.g., Xenon arc lamp, λ>300 nm) to mimic environmental photolysis.

  • Reagent Initialization: Prepare a 0.1 mM solution of CFNA in ultrapure water. Adjust the pH to 3.0 using 0.1 M H₂SO₄. Rationale: A pH of 3.0 prevents the precipitation of iron as Fe(OH)₃, maintaining the catalytic cycle of the Fenton reaction.

  • Catalyst Addition: Add 0.05 mM Fe²⁺ (as FeSO₄) and 10 mM H₂O₂.

  • Self-Validating Controls: Run a parallel dark control (Fe²⁺ + H₂O₂ without light) and an abiotic light control (UV only, no reagents) to isolate the specific contribution of the photo-Fenton mechanism.

  • Analytical Sampling: Withdraw 2 mL aliquots at 15-minute intervals. Quench the reaction immediately with 0.1 mL of methanol to scavenge residual •OH radicals.

  • Quantification: Analyze primary degradation via HPLC-UV (detecting CFNA disappearance). Crucially, validate mineralization by measuring Total Organic Carbon (TOC) using a TOC analyzer. A discrepancy between HPLC and TOC indicates the accumulation of toxic intermediates.

Protocol B: Aerobic Biodegradation Kinetics

Causality: Evaluating biological fate requires microbes equipped with specific enzymes. For halogenated nitroanilines, initial attack often requires a flavin-dependent monooxygenase to remove the nitro group before dehalogenation can occur.

  • Inoculum Preparation: Culture a known degrader, such as or the mycodegradation fungus , in a minimal salts medium (MSM).

  • Substrate Spiking: Introduce CFNA (or alternatives) as the sole carbon and nitrogen source at a concentration of 50 mg/L.

  • Incubation: Incubate at 30°C on a rotary shaker at 150 rpm to ensure optimal oxygen mass transfer for aerobic dioxygenase enzymes.

  • Self-Validating Ion Tracking: Alongside HPLC monitoring of the parent compound, use Ion Chromatography (IC) to quantify the release of free chloride (Cl⁻) and fluoride (F⁻) ions into the media. Rationale: Stoichiometric release of these ions is the only definitive proof that the recalcitrant C-Cl and C-F bonds have been successfully cleaved, validating true biological detoxification rather than mere biotransformation into a dead-end metabolite.

Degradation Pathway Visualization

The following diagram illustrates the parallel mechanistic pathways for the environmental degradation of halogenated nitroanilines, contrasting the non-selective AOP route with the highly specific, multi-step microbial enzymatic route.

EnvironmentalFate cluster_AOP Advanced Oxidation Process (Photo-Fenton) cluster_Bio Microbial Biodegradation (e.g., Rhodococcus sp.) CFNA 2-Chloro-4-fluoro-5-nitroaniline (Recalcitrant Parent) ROS Hydroxyl Radicals (•OH) CFNA->ROS UV / H2O2 / Fe2+ Monoox Flavin-dependent Monooxygenase (-NO2 removal) CFNA->Monoox Aerobic Conditions RingOpening Aromatic Ring Cleavage ROS->RingOpening Mineralization Complete Mineralization (CO2, H2O, Cl-, F-) RingOpening->Mineralization Dioox Aniline Dioxygenase (Deamination) Monoox->Dioox 4-Amino-halo-phenol Dehal Dehalogenase (C-Cl / C-F Cleavage) Dioox->Dehal Halo-hydroxyquinol Dehal->Mineralization

Fig 1: Parallel degradation pathways for halogenated nitroanilines via AOPs and microbial metabolism.

Conclusion

While 2-Chloro-4-fluoro-5-nitroaniline is an indispensable building block for modern agrochemicals and targeted therapeutics, its environmental persistence vastly exceeds that of non-fluorinated alternatives like 4-nitroaniline. Traditional wastewater treatment utilizing standard activated sludge is insufficient for CFNA. Drug development and chemical manufacturing facilities must integrate Advanced Oxidation Processes (AOPs) or specialized mycodegradation bioreactors into their effluent treatment workflows to prevent the environmental accumulation of this highly recalcitrant compound.

References

  • Sun, S. P., et al. "Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process." Journal of Hazardous Materials. URL:[Link]

  • Khan, F., et al. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1." PLoS ONE. URL:[Link]

  • Silambarasan, S., et al. "Biodegradation of 4-nitroaniline by plant-growth promoting Acinetobacter sp. AVLB2 and toxicological analysis of its biodegradation metabolites." Journal of Hazardous Materials. URL:[Link]

  • O'Connor, et al. "Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Wang, J., et al. "4-Nitroaniline Degradation by TiO2 Catalyst Doping with Manganese." International Journal of Photoenergy (Hindawi). URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guide: Handling and Disposal of 2-Chloro-4-fluoro-5-nitroaniline

Here is a comprehensive Environmental Health and Safety (EHS) operational guide for the handling and disposal of 2-Chloro-4-fluoro-5-nitroaniline. 2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a halogenated nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Environmental Health and Safety (EHS) operational guide for the handling and disposal of 2-Chloro-4-fluoro-5-nitroaniline.

2-Chloro-4-fluoro-5-nitroaniline (CAS: 139626-20-3) is a halogenated nitroaromatic compound frequently utilized as a critical building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and endoplasmic reticulum aminopeptidase 1 (ERAP1) modulators for oncology and immunology applications[1].

Because this molecule contains both multiple halogens (fluorine and chlorine) and a nitro group, it presents specific toxicological hazards and requires strict adherence to specialized waste segregation and destruction protocols. Improper disposal not only violates environmental regulations but can also lead to the generation of highly toxic byproducts, such as dioxins or corrosive gases, if incinerated without proper scrubbing infrastructure.

Physicochemical and Hazard Profile

Before initiating any operational workflow, personnel must understand the compound's hazard profile to implement appropriate engineering controls. The presence of the nitro group introduces acute toxicity risks (potential for methemoglobinemia), while the halogens dictate the environmental disposal pathway[2].

Table 1: Chemical and Hazard Summary

Property / HazardDetailEHS Implication
CAS Number 139626-20-3Primary identifier for waste logging.
Molecular Formula C6H4ClFN2O2Contains F, Cl, and N; dictates incineration requirements.
Molecular Weight 190.56 g/mol Used for calculating spill remediation capacities.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin irritation)H319 (Serious eye irritation)H335 (Respiratory irritation)Mandates the use of a fume hood and specific PPE to prevent inhalation of dust and dermal contact[2].
Waste Classification Halogenated Organic WasteCannot be mixed with non-halogenated solvents; requires specialized thermal destruction.

Operational Handling Protocol

To ensure a self-validating safety system, handling procedures must be intrinsically linked to exposure prevention.

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and reaction setups involving the neat solid must be performed inside a certified Class II Biological Safety Cabinet (if handling alongside biologicals) or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Operators must don standard laboratory PPE: a flame-resistant lab coat, safety goggles (not just spectacles, due to H319), and nitrile gloves. Causality note: Nitrile is preferred over latex as it provides superior chemical resistance to aromatic amines.

  • Static Mitigation: Because it is a fine organic powder, ensure spatulas and weighing boats are anti-static to prevent aerosolization of the dust, which mitigates the H335 respiratory irritation risk[2].

  • Decontamination: After handling, all spatulas and glassware should be rinsed with a compatible solvent (e.g., acetone or methanol) directly into the halogenated waste stream before undergoing standard aqueous washing.

Standardized Disposal and Waste Management Workflow

In professional laboratory settings, chemical treatment or neutralization of halogenated nitroaromatics by researchers is strictly prohibited due to the risk of exothermic reactions and toxic gas release. The only acceptable disposal method is segregation for licensed high-temperature incineration.

Step-by-Step Waste Segregation Procedure
  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace acidic byproducts in the waste stream could cause corrosion over time.

  • Strict Segregation: Label the container explicitly as "Halogenated Organic Waste."

    • Expert Insight: It is critical to keep this separate from non-halogenated waste. Incinerating halogens requires specialized facilities equipped with scrubbers. Mixing them into standard solvent waste can damage incinerator linings and release hydrofluoric (HF) and hydrochloric (HCl) acids into the atmosphere.

  • Logging: Record the exact mass or estimated concentration of 2-Chloro-4-fluoro-5-nitroaniline added to the waste log. Licensed disposal contractors require accurate mass balances to calculate the necessary scrubber capacity for NOx, HF, and HCl neutralization during destruction.

  • Secondary Containment: Store the active waste container in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup.

Spill Remediation Procedure

In the event of a solid spill:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress Dust: Lightly mist the spilled powder with a compatible high-flashpoint solvent (like isopropanol) to prevent the generation of airborne dust. Do not sweep dry.

  • Collect: Use a damp, disposable absorbent pad or a dedicated chemical spill scoop to collect the material.

  • Dispose: Place all collected material, including the contaminated pads and PPE, into a sealed, labeled solid hazardous waste bag. Route this bag to EHS for halogenated solid waste incineration.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of 2-Chloro-4-fluoro-5-nitroaniline from operational use through to its final, environmentally sound destruction.

WasteLifecycle Generation Waste Generation: 2-Chloro-4-fluoro-5-nitroaniline (Solid or Solution) Segregation Waste Segregation: Route to Halogenated Organic Stream Generation->Segregation Storage EHS Logging & Secondary Containment Storage Segregation->Storage Transfer Chain of Custody Transfer to Licensed Waste Management Contractor Storage->Transfer Incineration High-Temperature Incineration (>1000°C to prevent Dioxin formation) Transfer->Incineration Scrubbing Gas Scrubbing: Neutralization of HF, HCl, and NOx Incineration->Scrubbing

Workflow for the segregation, storage, and professional disposal of halogenated nitroaromatic waste.

References

  • Google Patents. "US20240300976A1 - Compounds as modulators of endoplasmic reticulum aminopeptidase 1 (erap1) - Synthesis Intermediates.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-5-nitroaniline
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